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  • Product: Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate

Core Science & Biosynthesis

Foundational

"Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate" IUPAC name

Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate: Nomenclature, Synthetic Workflows, and Pharmacophoric Utility Executive Summary In contemporary drug discovery, the strategic deployment of heterocyclic scaffolds is paramou...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate: Nomenclature, Synthetic Workflows, and Pharmacophoric Utility

Executive Summary

In contemporary drug discovery, the strategic deployment of heterocyclic scaffolds is paramount for optimizing target engagement and pharmacokinetic profiles. Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate represents a highly versatile, privileged building block. This technical whitepaper deconstructs the structural nomenclature of this compound, explores its utility as a bioisosteric core in medicinal chemistry, and establishes a self-validating, step-by-step synthetic methodology for its regioselective preparation.

Structural Profiling and IUPAC Nomenclature

The formal IUPAC name for this compound is ethyl 5-(pyridin-2-yl)-1,2-oxazole-3-carboxylate .

The nomenclature is derived through the following systematic rules:

  • The Core (1,2-oxazole): Commonly known as isoxazole, this five-membered heteroaromatic ring contains adjacent oxygen and nitrogen atoms. Numbering strictly begins at the oxygen atom (position 1) and proceeds to the nitrogen atom (position 2).

  • The Ester Moiety (3-carboxylate): An ethyl ester group is anchored at the C3 position.

  • The Substituent (5-(pyridin-2-yl)): A pyridine ring, attached via its C2 position, is anchored to the C5 position of the isoxazole core.

To facilitate rapid assessment for drug design, the quantitative physicochemical properties of the compound are summarized below.

Table 1: Physicochemical and Pharmacophoric Properties

Property Value Pharmacological Relevance
Chemical Formula C11H10N2O3 Defines molecular composition.
Molecular Weight 218.21 g/mol Highly favorable for fragment-based drug discovery (FBDD).
Hydrogen Bond Donors 0 Enhances passive membrane permeability.
Hydrogen Bond Acceptors 4 Facilitates interactions with kinase hinge regions or enzyme pockets.
Rotatable Bonds 3 Balances conformational flexibility with entropic binding penalties.

| Topological Polar Surface Area | 65.1 Ų | Optimal for cellular penetration and potential blood-brain barrier transit. |

Pharmacophoric Utility and Bioisosterism

The architectural combination of an isoxazole ring and a pyridine moiety creates a highly effective pharmacophore. The isoxazole-3-carboxylate core acts as a robust bioisostere for amides and esters[1]. Unlike traditional esters, the isoxazole ring resists enzymatic hydrolysis in plasma while maintaining identical spatial geometry and hydrogen-bonding vectors. This property has been successfully leveraged to evade innate efflux machinery in antitubercular candidates[2].

Furthermore, the 2-pyridyl group is a well-documented bioisostere of benzene. The inclusion of the pyridine nitrogen introduces a localized dipole and a strong hydrogen bond acceptor. This specific isoxazole-pyridine axis is frequently utilized in the design of targeted therapeutics, including recent developments in IL4I1 inhibitors for immuno-oncology applications[3].

Pharmacophore Core Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate Isoxazole Isoxazole Ring (Amide Bioisostere) Core->Isoxazole Pyridine 2-Pyridyl Group (H-Bond Acceptor) Core->Pyridine Ester Ethyl Ester (Lipophilic Prodrug) Core->Ester Metabolic Stability Metabolic Stability Isoxazole->Metabolic Stability Target Hinge Binding Target Hinge Binding Pyridine->Target Hinge Binding Cellular Permeability Cellular Permeability Ester->Cellular Permeability

Fig 1: Pharmacophoric deconstruction of the isoxazole-pyridine axis.

Synthetic Methodology: Regioselective 1,3-Dipolar Cycloaddition

The most efficient and scalable route to 3,5-disubstituted isoxazoles is the Huisgen 1,3-dipolar cycloaddition between a terminal alkyne and a nitrile oxide[4].

Causality in Experimental Design: Nitrile oxides are highly reactive intermediates that rapidly dimerize to form biologically inactive furoxans. To prevent this, the protocol mandates the in situ generation of the nitrile oxide from a halogenoxime precursor (ethyl 2-chloro-2-(hydroxyimino)acetate) using a mild base. By utilizing a biphasic solvent system (EtOAc/H2O) and sodium bicarbonate (NaHCO3), the base slowly interfaces with the organic layer. This controls the dehydrohalogenation rate, keeping the steady-state concentration of the nitrile oxide low and heavily favoring the cross-cycloaddition with 2-ethynylpyridine[4].

The reaction is inherently regioselective. The frontier molecular orbital (FMO) interactions between the HOMO of the electron-deficient alkyne and the LUMO of the nitrile oxide dictate the exclusive formation of the 3,5-isomer.

Synthesis A Halogenoxime (Precursor) B NaHCO3 (Base) Biphasic System A->B Deprotonation C Nitrile Oxide (Intermediate) B->C -HCl E 1,3-Dipolar Cycloaddition C->E + D 2-Ethynylpyridine (Dipolarophile) D->E + F Target Isoxazole (3,5-isomer) E->F Regioselective Cyclization

Fig 2: Regioselective 1,3-dipolar cycloaddition synthetic workflow.

Step-by-Step Experimental Protocol & Analytical Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system.

Phase 1: Reagent Preparation

  • Charge a round-bottom flask with 2-ethynylpyridine (1.0 equiv, 10 mmol) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv, 12 mmol).

  • Suspend the reagents in a biphasic mixture of Ethyl Acetate (EtOAc) and deionized water (1:1 v/v, 50 mL total volume) to achieve a 0.2 M concentration.

Phase 2: In Situ Generation & Cycloaddition 3. Add sodium bicarbonate (NaHCO3) (2.0 equiv, 20 mmol) portion-wise over 15 minutes under vigorous magnetic stirring at 25 °C. Note: Gas evolution (CO2) will occur. 4. Seal the reaction vessel lightly and allow the mixture to stir at room temperature for 12–16 hours.

Phase 3: Workup and Isolation 5. Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 20 mL). 6. Wash the combined organic layers with saturated aqueous NaCl (brine, 30 mL). 7. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product. 8. Purify via flash column chromatography (SiO2, gradient elution 0–30% EtOAc in Hexanes).

Phase 4: Self-Validating Analytical Parameters Do not proceed to biological assays without confirming the structure via the following diagnostic markers:

  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic isoxazole C4-H singlet at δ 7.25 ppm. The pyridine protons will appear as a distinct set of multiplets between δ 7.35 and 8.65 ppm. The ethyl ester is confirmed by a quartet at δ 4.45 (2H) and a triplet at δ 1.42 (3H).

  • LC-MS (ESI+): The calculated exact mass for C11H11N2O3 [M+H]+ is 219.08 m/z. A dominant peak at 219.1 m/z validates successful cycloaddition.

Sources

Exploratory

Strategic Synthesis of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate: A Technical Guide to Starting Materials and Methodologies

Executive Summary The 3,5-disubstituted isoxazole core is a privileged scaffold in modern drug discovery, frequently utilized in the development of membrane-bound pyrophosphatase (mPPase) inhibitors [1] and immunomodulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,5-disubstituted isoxazole core is a privileged scaffold in modern drug discovery, frequently utilized in the development of membrane-bound pyrophosphatase (mPPase) inhibitors [1] and immunomodulatory IL4I1 inhibitors [2]. As a Senior Application Scientist, I have evaluated the synthetic pathways for Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate . The selection of starting materials fundamentally dictates the regiochemical outcome, overall yield, and scalability of the synthesis.

This guide deconstructs the two primary synthetic methodologies—the kinetically controlled [3+2] dipolar cycloaddition and the thermodynamically driven Claisen cyclocondensation—providing self-validating protocols and the mechanistic causality behind each experimental choice.

SynthesisWorkflow Target Ethyl 5-(pyridin-2-yl) isoxazole-3-carboxylate RouteA Route A: [3+2] Cycloaddition (Kinetic Control) RouteA->Target High Regioselectivity RouteB Route B: Claisen Condensation (Thermodynamic Control) RouteB->Target Moderate Regioselectivity SM_A1 2-Ethynylpyridine SM_A1->RouteA SM_A2 Ethyl 2-chloro-2- (hydroxyimino)acetate SM_A2->RouteA + Base (in situ dipole) SM_B1 2-Acetylpyridine Inter_B Ethyl 2,4-dioxo-4- (pyridin-2-yl)butanoate SM_B1->Inter_B NaOEt, EtOH SM_B2 Diethyl oxalate SM_B2->Inter_B SM_B3 Hydroxylamine HCl SM_B3->RouteB Cyclization Inter_B->RouteB

Synthetic workflows for Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate.

Route A: The [3+2] Dipolar Cycloaddition (Click Chemistry Approach)

This route relies on a Huisgen-type [3+2] cycloaddition. It is the gold standard for synthesizing 3,5-disubstituted isoxazoles when absolute regiocontrol is required[3].

Starting Materials
  • 2-Ethynylpyridine (Alkyne Dipolarophile): Provides the pyridine ring and the C4-C5 carbons of the isoxazole.

  • Ethyl 2-chloro-2-(hydroxyimino)acetate (Nitrile Oxide Precursor): Provides the ester moiety and the N-O-C3 fragment.

Mechanistic Causality

The reaction is governed by Frontier Molecular Orbital (FMO) theory. A weak base dehydrohalogenates the oxime chloride to form ethyl cyanoformate N-oxide in situ. The LUMO of this transient 1,3-dipole interacts exclusively with the HOMO of the terminal alkyne. Because the terminal carbon of the alkyne is less sterically hindered and possesses higher electron density, it attacks the carbon of the nitrile oxide, yielding the 5-aryl isomer with >95% regioselectivity[1].

Self-Validating Protocol
  • Step 1: Reagent Solubilization Dissolve 2-ethynylpyridine (1.0 equiv) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv) in anhydrous acetonitrile (MeCN) or THF at room temperature.

    • Causality: Anhydrous solvent is critical. Trace moisture will hydrolyze the highly reactive nitrile oxide intermediate into inactive byproducts, severely degrading the yield.

  • Step 2: In Situ Dipole Generation Add solid NaHCO₃ (2.0 equiv) or dropwise Et₃N (1.5 equiv) over 2 hours.

    • Causality: Slow, controlled generation of the nitrile oxide minimizes its local concentration in the reaction matrix. This suppresses the competing bimolecular dimerization pathway that forms inert furoxans.

  • Step 3: Cycloaddition & Validation Stir the suspension at room temperature for 24–72 hours[1].

    • Validation Checkpoint: Withdraw a 10 µL aliquot, quench in H₂O/MeCN, and analyze via LC-MS. The disappearance of the alkyne mass (m/z 103.1) and the appearance of the target product mass (m/z [M+H]⁺ 219.1) confirms reaction completion. If unreacted alkyne remains, add an additional 0.2 equiv of the oxime chloride and base.

Route B: Claisen Condensation & Hydroxylamine Cyclization

For bulk scale-up where starting material cost is the primary constraint, the classical condensation approach is highly effective, though it requires careful thermodynamic control to manage regioselectivity[3].

Starting Materials
  • 2-Acetylpyridine (Ketone): The nucleophilic enolate precursor.

  • Diethyl oxalate (Ester): The electrophilic coupling partner.

  • Hydroxylamine hydrochloride (NH₂OH·HCl): The dinucleophile required for ring closure.

Mechanistic Causality

Sodium ethoxide deprotonates the methyl group of 2-acetylpyridine to form an enolate, which attacks diethyl oxalate to yield the 1,3-dicarbonyl intermediate ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate. Upon addition of hydroxylamine, nucleophilic attack occurs preferentially at the C2 carbonyl (alpha to the ester) due to its higher electrophilicity compared to the C4 carbonyl (alpha to the electron-rich pyridine ring). Subsequent dehydration and cyclization yield the isoxazole[3].

Self-Validating Protocol
  • Step 1: Enolate Formation and Claisen Condensation To a cooled (0 °C) solution of sodium ethoxide (1.1 equiv) in anhydrous ethanol, add 2-acetylpyridine (1.0 equiv) followed by diethyl oxalate (1.1 equiv). Stir overnight at room temperature[3].

    • Causality: Pre-forming the enolate at low temperatures prevents the self-condensation of 2-acetylpyridine.

  • Step 2: Hydroxylamine Cyclization To the crude 1,3-dicarbonyl intermediate, add hydroxylamine hydrochloride (1.2 equiv) and heat to reflux for 3 hours[1].

    • Causality: The hydrochloride salt serves a dual purpose. It provides the free base (NH₂OH) upon partial neutralization by residual ethoxide, and it maintains a slightly acidic pH. This mild acidity activates the carbonyls for nucleophilic attack and facilitates the final dehydration step to aromatize the isoxazole ring.

  • Step 3: Purification & Validation Concentrate the mixture, extract with ethyl acetate, and purify via silica gel chromatography.

    • Validation Checkpoint: Analyze the purified fractions via ¹H NMR. The diagnostic isoxazole C4-proton will appear as a sharp singlet around δ 7.2–7.5 ppm. The presence of a secondary singlet would indicate the formation of the unwanted 3-aryl-5-carboxylate regioisomer, confirming the need for strict chromatographic separation.

Comparative Analysis of Starting Materials

The following table summarizes the quantitative and qualitative metrics of both synthetic strategies to aid in route selection for drug development campaigns.

MetricRoute A: [3+2] CycloadditionRoute B: Claisen + Cyclization
Primary Starting Materials 2-Ethynylpyridine, Ethyl 2-chloro-2-(hydroxyimino)acetate2-Acetylpyridine, Diethyl oxalate, NH₂OH·HCl
Regioselectivity >95% (Exclusive 5-aryl isomer)~80-85% (Requires chromatographic separation)
Atom Economy High (Primary byproduct is HCl/NaCl)Moderate (Loss of EtOH, H₂O)
Cost Profile Higher (Driven by alkyne precursor cost)Lower (Utilizes bulk commodity chemicals)
Typical Yield 70% – 90%40% – 60% (Post-purification)
Ideal Application Discovery chemistry, SAR profiling, late-stage functionalizationProcess chemistry, bulk scale-up, cost-sensitive manufacturing

References

  • Discovery of Membrane-Bound Pyrophosphatase Inhibitors Derived from an Isoxazole Fragment. ACS Medicinal Chemistry Letters.[Link]

  • WO2022227015A1 - Il4i1 inhibitors and methods of use.

Sources

Foundational

Mechanistic Insights into the Synthesis of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate: A Comprehensive Protocol and Analysis

Executive Summary Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate is a highly versatile 3,5-disubstituted isoxazole scaffold. It serves as a critical structural motif and intermediate in medicinal chemistry, most notably i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate is a highly versatile 3,5-disubstituted isoxazole scaffold. It serves as a critical structural motif and intermediate in medicinal chemistry, most notably in the synthesis of potent Histone Deacetylase (HDAC) inhibitors and neuroprotective probes[1]. Synthesizing this compound efficiently requires precise control over highly reactive intermediates. This whitepaper provides an in-depth mechanistic analysis of its synthesis via a 1,3-dipolar cycloaddition, detailing the causality behind protocol optimization, self-validating experimental steps, and quantitative yield data.

Mechanistic Principles of the 1,3-Dipolar Cycloaddition

The most robust synthetic route for ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate is the Huisgen [3+2] cycloaddition between a transient nitrile oxide and a terminal alkyne[2].

Generation of the Nitrile Oxide

The reactive 1,3-dipole, ethoxycarbonylformonitrile oxide, cannot be stored and must be generated in situ. This is achieved via the base-mediated dehydrohalogenation of ethyl chlorooximidoacetate[3]. The removal of the oxime proton by a base triggers the expulsion of the chloride ion, forming the linear, electrophilic nitrile oxide intermediate.

Regioselective Ring Closure

The cycloaddition between the generated nitrile oxide and the dipolarophile (2-ethynylpyridine) is governed by Frontier Molecular Orbital (FMO) theory. The reaction is highly regioselective:

  • The oxygen atom of the nitrile oxide (possessing higher electron density) attacks the substituted carbon of the alkyne (bearing the electron-withdrawing pyridine ring).

  • The carbon atom of the nitrile oxide attacks the terminal, unsubstituted carbon of the alkyne.

This concerted, asynchronous electron flow exclusively yields the 3,5-disubstituted isoxazole isomer, preventing the formation of the 3,4-disubstituted byproduct[2].

Mechanism A Ethyl chlorooximidoacetate (Precursor) B Base (Na2CO3) Dehydrohalogenation A->B - HCl C Nitrile Oxide Intermediate (Dipole) B->C E [3+2] Cycloaddition Transition State C->E + Dipolarophile G Dimerization (Side Reaction) Furoxan Derivative C->G Excess conc. D 2-Ethynylpyridine (Dipolarophile) D->E F Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate (Target Product) E->F Regioselective Ring Closure

Mechanistic pathway of the 1,3-dipolar cycloaddition to form the isoxazole core.

Quantitative Optimization & Yield Analysis

Historically, methodologies relied on triethylamine (Et₃N) in anhydrous organic solvents to facilitate dehydrohalogenation[3]. However, this homogeneous basic environment leads to a rapid spike in nitrile oxide concentration, causing the dipole to react with itself. This dimerization forms a stable furoxan byproduct, drastically reducing the yield of the desired isoxazole[1].

Transitioning to a biphasic solvent system (THF/H₂O) with a milder inorganic base (Na₂CO₃) solves this issue. The base remains in the aqueous phase, restricting the dehydrohalogenation to the biphasic interface. This keeps the steady-state concentration of the nitrile oxide exceptionally low in the organic phase, allowing the bimolecular cycloaddition with the alkyne to kinetically outcompete dimerization[1].

Table 1: Quantitative Optimization of Reaction Conditions

BaseSolvent SystemTemperatureYield (%)Primary Observation / Failure Mode
Et₃N (10 eq)THF (Anhydrous)25 °C40%High furoxan dimerization observed[1].
Na₂CO₃ (2 eq) THF / H₂O (1:1) 0 °C → 25 °C 85% Clean conversion, minimal dimer[1].
K₂CO₃ (2 eq)DMF80 °C<30%Thermal degradation of the dipole.

Experimental Methodology & Self-Validating Protocol

The following protocol is engineered for maximum yield and incorporates self-validating checkpoints to ensure reaction integrity.

Reagents Required
  • Ethyl chlorooximidoacetate: 1.0 equivalent (Nitrile oxide precursor)

  • 2-Ethynylpyridine: 1.1 equivalents (Dipolarophile)

  • Na₂CO₃ (Aqueous): 2.0 equivalents (Base)

  • Solvent: THF / H₂O (1:1 v/v)

Step-by-Step Workflow
  • Preparation of the Organic Phase: Dissolve 1.0 eq of ethyl chlorooximidoacetate and 1.1 eq of 2-ethynylpyridine in tetrahydrofuran (THF).

    • Causality: A slight excess of the alkyne ensures that any generated nitrile oxide immediately encounters a dipolarophile, further suppressing dimerization.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: The dehydrohalogenation is exothermic. Low temperatures stabilize the transient nitrile oxide and prevent thermal degradation.

  • Interfacial Base Addition: Dissolve 2.0 eq of Na₂CO₃ in an equal volume of distilled water (relative to THF). Add this aqueous solution dropwise to the stirring organic phase over 30 minutes.

  • Cycloaddition Phase: Remove the ice bath and allow the biphasic mixture to warm to room temperature (25 °C). Stir vigorously for 18 hours.

    • Self-Validating Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active 2-ethynylpyridine spot and the emergence of a lower-Rf, highly UV-active spot validates successful cycloaddition. If a highly non-polar spot appears rapidly during base addition, it indicates furoxan formation, signaling that the base was added too quickly.

  • Phase Extraction & Washing: Dilute the mixture with Ethyl Acetate (EtOAc). Separate the organic layer and wash sequentially with water and saturated brine. Dry over anhydrous MgSO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to isolate the pure ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate.

Workflow S1 1. Reagent Mixing THF Solvent S2 2. Base Addition Na2CO3 (aq) at 0°C S1->S2 S3 3. Cycloaddition Stir 18h at RT S2->S3 S4 4. Phase Extraction EtOAc / Brine S3->S4 S5 5. Purification Silica Chromatography S4->S5

Step-by-step experimental workflow for the synthesis and purification of the target isoxazole.

Conclusion

The synthesis of ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate exemplifies the delicate balance required in trapping highly reactive intermediates. By shifting from homogeneous organic base conditions to a biphasic Na₂CO₃-mediated system, researchers can kinetically favor the [3+2] cycloaddition over nitrile oxide dimerization. This protocol not only doubles the expected yield but provides a scalable, self-validating framework for the development of complex isoxazole-bearing pharmaceuticals.

References

  • Title: Construction of Isoxazole ring: An Overview Source: Nanobio Letters URL: [Link]

  • Title: Design, Synthesis, Docking, and Biological Evaluation of Novel Diazide-containing Isoxazole- and Pyrazole-based Histone Deacetylase Probes Source: NIH / PMC URL: [Link]

  • Title: Solid-Phase Synthesis of Isoxazoles Using Vinyl Ethers as Chameleon Catches Source: Organic Letters - ACS Publications URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis and Utility of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate in Drug Discovery

Introduction & Scientific Rationale Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate is a highly versatile heterocyclic building block in modern medicinal chemistry. Featuring a 2-pyridyl ring conjugated directly to an isox...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate is a highly versatile heterocyclic building block in modern medicinal chemistry. Featuring a 2-pyridyl ring conjugated directly to an isoxazole-3-carboxylate core, this scaffold acts as a rigid bidentate ligand motif and a stable bioisostere for amides. It is prominently featured in the development of novel immunomodulatory therapeutics, such as specific inhibitors of Interleukin-4 Induced 1 (IL4I1)[1], and serves as a critical structural determinant in highly selective Histone Deacetylase (HDAC) probes[2].

Mechanistic Causality: The 1,3-Dipolar Cycloaddition

The construction of the 5-substituted isoxazole ring is achieved via a regioselective between a terminal alkyne (2-ethynylpyridine) and a nitrile oxide dipole[2]. Because the nitrile oxide intermediate is highly reactive and prone to dimerization into biologically inactive furoxans, it must be generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate via base-catalyzed dehydrohalogenation.

Expert Insight on Condition Selection: Historically, triethylamine (TEA) in dichloromethane (DCM) was utilized for this deprotonation. However, TEA causes rapid, uncontrolled generation of the nitrile oxide, leading to significant furoxan dimerization and poor yields (~40%)[2]. By shifting to a biphasic system using sodium carbonate (Na2CO3) in THF/H2O, the deprotonation rate is throttled. This controlled release ensures the dipole reacts preferentially with the dipolarophile (2-ethynylpyridine), boosting the isolated yield to >85%[2].

SynthesisMechanism A Ethyl 2-chloro-2-(hydroxyimino)acetate (Dipole Precursor) C Nitrile Oxide Intermediate [Reactive 1,3-Dipole] A->C -HCl (Deprotonation) B Na2CO3 / THF-H2O (Base / Solvent) B->C Base Catalysis E Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate (Target Scaffold) C->E 1,3-Dipolar Cycloaddition (Regioselective) F Furoxan Byproduct (Dimerization - Minimized) C->F Excess Dipole (Side Reaction) D 2-Ethynylpyridine (Dipolarophile) D->E

Fig 1: Regioselective 1,3-dipolar cycloaddition mechanism for isoxazole synthesis.

Quantitative Optimization Data

The following table summarizes the causal relationship between base/solvent selection and reaction efficiency, validating the optimized protocol:

Base / Solvent SystemTemp (°C)Time (h)Furoxan Byproduct (%)Isolated Yield (%)
TEA / DCM2512High (~40%)40 - 45
NaHCO3 / EtOAc2516Moderate (~15%)60 - 65
Na2CO3 / THF-H2O 25 8 Low (<5%) 85 - 90

Detailed Experimental Protocol

Materials & Reagents:

  • 2-Ethynylpyridine (1.0 equiv, limiting reagent)

  • Ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv)

  • Sodium carbonate (Na2CO3) (2.0 equiv)

  • Tetrahydrofuran (THF) and Deionized Water (H2O) (1:1 v/v)

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethynylpyridine (10.0 mmol, 1.03 g) and ethyl 2-chloro-2-(hydroxyimino)acetate (12.0 mmol, 1.82 g).

  • Solvent Addition: Dissolve the reagents in 40 mL of THF. Ensure complete dissolution before proceeding to prevent localized concentration spikes.

  • Controlled Dipole Generation: Dissolve Na2CO3 (20.0 mmol, 2.12 g) in 40 mL of H2O. Add this aqueous basic solution dropwise to the stirring THF mixture over 30 minutes at room temperature (25 °C).

    • Causality Note: Dropwise addition maintains a low steady-state concentration of the nitrile oxide, favoring the bimolecular cycloaddition over unimolecular dimerization[2].

  • Reaction Maturation: Stir the biphasic mixture vigorously for 8 hours at room temperature.

  • Self-Validating Checkpoint (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using 30% EtOAc in Hexanes. The disappearance of the 2-ethynylpyridine spot (UV active) and the appearance of a new, lower Rf​ spot indicates reaction completion.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with saturated aqueous NaCl (brine, 50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10-30% EtOAc in Hexanes) to afford Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate as a crystalline solid.

  • Self-Validating Checkpoint (Analytical Confirmation):

    • LC-MS: Confirm the mass; expected [M+H]+ = 219.1 m/z.

    • 1H NMR (CDCl3): Confirm absolute regiochemistry by the presence of the characteristic C4-H isoxazole singlet at ~7.3 ppm.

Downstream Applications in Drug Discovery

Once synthesized, the ethyl ester acts as a versatile launchpad. It is typically subjected to saponification (using LiOH) to yield the corresponding carboxylic acid, which is then coupled with various amines (via HATU/DIPEA) to generate focused libraries for in vitro screening against targets like IL4I1 or HDACs[1][2].

DrugDiscoveryWorkflow Step1 Core Scaffold Synthesis Step2 Ester Hydrolysis (LiOH, THF/H2O) Step1->Step2 Step3 Amide Coupling (HATU, DIPEA, R-NH2) Step2->Step3 Step4 In Vitro Screening (e.g., IL4I1 / HDACs) Step3->Step4

Fig 2: Downstream drug discovery workflow from core scaffold to target screening.

References

  • Source: Google Patents (Merck Sharp & Dohme Corp.)
  • Title: Design, Synthesis, Docking, and Biological Evaluation of Novel Diazide-containing Isoxazole- and Pyrazole-based Histone Deacetylase Probes Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

Sources

Application

Revolutionizing Cancer Research: A Guide to In Vitro Evaluation of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate

Introduction: The Promise of Novel Heterocyclic Compounds in Oncology The landscape of cancer therapy is in a constant state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Novel Heterocyclic Compounds in Oncology

The landscape of cancer therapy is in a constant state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Within this dynamic field, heterocyclic compounds have emerged as a cornerstone of modern medicinal chemistry. The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] These compounds can induce apoptosis, inhibit crucial enzymes, and disrupt signaling pathways essential for tumor growth and survival.[2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a promising, yet under-investigated, isoxazole derivative: Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate . While specific data on this compound's anticancer activity is not yet widely published, its structural motifs—a combination of the isoxazole core and a pyridine ring—suggest a strong rationale for its investigation as a potential anticancer agent. Pyridine derivatives are also well-represented in oncology, with many exhibiting significant cytotoxic and anti-proliferative activities.[3]

Herein, we provide a structured, in-depth framework for the systematic in vitro assessment of this compound, from fundamental cell viability and cytotoxicity assays to more complex mechanistic studies. The protocols and methodologies are designed to be robust and self-validating, providing a clear path for generating high-quality, reproducible data to elucidate the compound's therapeutic potential.

Part 1: Compound Handling and Preparation

Before initiating any biological assays, proper handling and preparation of the test compound are paramount to ensure experimental consistency and accuracy.

1.1. Compound Acquisition and Storage: Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate can be sourced from various chemical suppliers.[4][5] Upon receipt, the compound, typically a solid at room temperature, should be stored in a cool, dry, and dark environment to prevent degradation. Long-term storage at -20°C is recommended.

1.2. Preparation of Stock Solutions: A high-concentration stock solution should be prepared in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds and its compatibility with most cell culture media at low final concentrations (typically <0.5% v/v).

Protocol for Stock Solution Preparation:

  • Aseptically weigh a precise amount of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate powder.

  • Dissolve the powder in an appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Store the aliquots at -20°C.

Part 2: Foundational In Vitro Assays: Assessing Cytotoxicity and Viability

The initial step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[6][7]

2.1. Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[6][7]

2.2. Selection of Cancer Cell Lines: A panel of cancer cell lines representing different tumor types should be selected for initial screening. For instance:

  • MCF-7: Human breast adenocarcinoma (luminal A)

  • MDA-MB-231: Human breast adenocarcinoma (triple-negative)

  • A549: Human lung carcinoma

  • HCT116: Human colorectal carcinoma

  • HeLa: Human cervical adenocarcinoma

A non-cancerous cell line, such as human embryonic kidney cells (HEK293) or normal human fibroblasts, should be included to assess the compound's selectivity for cancer cells.

2.3. Detailed Protocol for MTT Assay:

  • Cell Seeding:

    • Culture the selected cell lines to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh, complete culture medium.

    • Perform a cell count and adjust the cell suspension to a final density of 5 x 10³ to 1 x 10⁴ cells per 100 µL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate from the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[8]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT.[9]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[8]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][10]

2.4. Data Analysis and Presentation: The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The results should be plotted as a dose-response curve, and the half-maximal inhibitory concentration (IC50) value should be determined. The IC50 is the concentration of the compound that inhibits cell viability by 50%.

Table 1: Illustrative IC50 Values (µM) of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate after 48h Treatment

Cell LineIC50 (µM)
MCF-715.2
MDA-MB-2318.9
A54922.5
HCT11612.1
HEK293> 100

Part 3: Delving Deeper: Mechanistic Assays

Once the cytotoxic effects of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate have been established, the next logical step is to investigate the underlying mechanisms of cell death.

3.1. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining:

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs exert their effects. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate late apoptotic and necrotic cells, which have compromised membrane integrity.[12][13]

Workflow for Apoptosis Assessment:

G cluster_0 Cell Treatment & Harvesting cluster_1 Staining cluster_2 Data Acquisition & Analysis A Seed and treat cells with Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate B Harvest cells (adherent and suspension) A->B C Wash cells with cold PBS B->C D Resuspend in 1X Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in the dark E->F G Analyze by Flow Cytometry F->G H Quantify cell populations: Live, Early Apoptotic, Late Apoptotic/Necrotic G->H

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol for Annexin V/PI Staining:

  • Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours. Include a vehicle-treated negative control and a positive control (e.g., staurosporine).[14]

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells once with cold 1X PBS and centrifuge.[12]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[14]

  • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[12][14]

  • Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Analyze the samples by flow cytometry within one hour.

3.2. Cell Cycle Analysis: Many anticancer agents exert their effects by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle.[3] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]

Protocol for Cell Cycle Analysis:

  • Seed and treat cells as described for the apoptosis assay.

  • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while gently vortexing.[17]

  • Incubate the fixed cells for at least 30 minutes at 4°C.[17]

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[15][17]

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry.

3.3. Cell Migration and Invasion Assays: The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The wound healing (scratch) assay and the Transwell invasion assay are two common in vitro methods to assess these processes.

3.3.1. Wound Healing (Scratch) Assay: This assay measures the collective migration of a sheet of cells.[18][19]

Protocol for Wound Healing Assay:

  • Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Wash with PBS to remove detached cells and debris.

  • Add fresh medium containing the test compound at a non-lethal concentration (e.g., IC50/4 or lower) and a vehicle control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.[18]

  • Measure the width of the scratch at different time points and calculate the percentage of wound closure.

3.3.2. Transwell Invasion Assay: This assay assesses the ability of cells to invade through an extracellular matrix (ECM) barrier, mimicking the basement membrane.

Workflow for Transwell Invasion Assay:

G cluster_0 Preparation cluster_1 Cell Seeding & Incubation cluster_2 Analysis A Coat Transwell insert with Matrigel B Rehydrate insert A->B C Seed cells in serum-free medium in the upper chamber B->C D Add chemoattractant (e.g., FBS) to the lower chamber C->D E Incubate for 24-48 hours D->E F Remove non-invading cells from the top of the insert G Fix and stain invading cells on the bottom of the insert F->G H Count stained cells under a microscope G->H

Caption: Workflow for the Transwell cell invasion assay.

Protocol for Transwell Invasion Assay:

  • Coat the upper surface of a Transwell insert (with an 8.0 µm pore size membrane) with a thin layer of Matrigel or another ECM component.[5]

  • Incubate to allow the gel to solidify.

  • Seed serum-starved cells in serum-free medium into the upper chamber of the insert, including the test compound.

  • Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[5]

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.[5]

  • Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet.[5]

  • Count the number of stained cells in several microscopic fields to quantify invasion.

Part 4: Investigating Molecular Mechanisms and Signaling Pathways

Understanding which signaling pathways are modulated by Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate is crucial for its development as a targeted therapy. Aberrant signaling through pathways like PI3K/AKT/mTOR and Wnt/β-catenin is a common driver of cancer.

4.1. Proposed Signaling Pathways for Investigation: Based on the known mechanisms of other anticancer compounds, the following pathways are rational starting points for investigation:

  • PI3K/AKT/mTOR Pathway: This is a central regulator of cell proliferation, growth, and survival.

  • Wnt/β-catenin Pathway: Dysregulation of this pathway is implicated in the development of many cancers.

  • p53-mediated Apoptosis Pathway: The tumor suppressor p53 plays a critical role in inducing apoptosis in response to cellular stress.

Hypothesized Mechanism of Action:

G cluster_0 Signaling Pathways cluster_1 Cellular Outcomes Compound Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate PI3K_AKT PI3K/AKT/mTOR Pathway Compound->PI3K_AKT Inhibition Wnt Wnt/β-catenin Pathway Compound->Wnt Inhibition p53 p53 Pathway Compound->p53 Activation Proliferation Decreased Proliferation PI3K_AKT->Proliferation Metastasis Reduced Migration & Invasion PI3K_AKT->Metastasis Wnt->Proliferation Apoptosis Increased Apoptosis p53->Apoptosis

Caption: Hypothesized signaling pathways affected by the compound.

4.2. Investigating Pathway Modulation: The effect of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate on these pathways can be assessed by examining the expression and phosphorylation status of key proteins using techniques such as:

  • Western Blotting: To measure the levels of total and phosphorylated proteins like AKT, mTOR, β-catenin, and p53.

  • ELISA: For a more quantitative measurement of specific protein levels.

  • Reporter Gene Assays: To measure the transcriptional activity of downstream effectors of these pathways.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial in vitro evaluation of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate as a potential anticancer agent. By systematically assessing its effects on cell viability, apoptosis, cell cycle progression, and metastasis-related processes, researchers can build a robust data package to support further investigation. Elucidating the compound's impact on key cancer signaling pathways will be critical in understanding its mechanism of action and identifying potential biomarkers for patient stratification. The promising structural features of this compound, combined with the detailed protocols outlined herein, offer a clear and logical path forward in the quest for novel and more effective cancer therapies.

References

  • National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. Available from: [Link]

  • Engineered Science Publisher. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Available from: [Link]

  • MDPI. Aberrant Signaling Pathways in Cancer Cells: Application of Nanomaterials. Available from: [Link]

  • Frontiers. Targeting Signaling Pathway Networks in Several Malignant Tumors: Progresses and Challenges. Available from: [Link]

  • National Center for Biotechnology Information. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. Available from: [Link]

  • clyte. How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Available from: [Link]

  • Corning. Transwell Cell Migration and Invasion Assay Guide. Available from: [Link]

  • ResearchGate. Cell Migration, Chemotaxis and Invasion Assay Protocol. Available from: [Link]

  • Taylor & Francis Online. Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Available from: [Link]

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

  • ResearchGate. Oncogenic Signaling Pathways in Cancer: An Overview. Available from: [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. Available from: [Link]

  • Bio-protocol. Transwell migration and invasion assay. Available from: [Link]

  • Bio-protocol. Anticancer assay (MTT). Available from: [Link]

  • PubMed. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Available from: [Link]

  • ibidi. Wound Healing and Migration Assays. Available from: [Link]

  • Moodle@Units. In vitro wound-healing assay also known as the scratch assay. Available from: [Link]

  • G-Biosciences. Annexin V-Dye Apoptosis Assay. Available from: [Link]

  • Encyclopedia.pub. Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Available from: [Link]

  • Current Issues in Molecular Biology. DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Available from: [Link]

  • National Center for Biotechnology Information. Transwell In Vitro Cell Migration and Invasion Assays. Available from: [Link]

  • Bio-protocol. MTT (Assay protocol). Available from: [Link]

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Method

"Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate" as a research chemical

An In-Depth Guide to the Research Applications of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate Prepared by: Gemini, Senior Application Scientist Introduction: Unveiling a Scaffold of Potential In the landscape of medici...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Research Applications of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is one such scaffold.[1][2] Isoxazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4][5] This guide focuses on a specific, commercially available derivative, Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate [6], a molecule poised at the intersection of several key pharmacophoric features.

While this compound is not yet extensively documented in peer-reviewed literature, its constituent parts—the isoxazole core, a reactive ethyl carboxylate handle, and a strategic pyridinyl moiety—provide a compelling rationale for its use as a versatile research chemical. This document serves as a detailed application note, providing researchers with the foundational knowledge, theoretical applications, and tangible protocols to explore the potential of this promising molecule.

Molecular Profile and Structural Significance

The utility of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate as a research tool is rooted in its distinct structural features, each contributing to its potential biological activity and synthetic versatility.

PropertyValueSource
Chemical Name Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate[6]
Molecular Formula C₁₁H₉N₂O₃[6]
Molecular Weight 218.21 g/mol [6]
CAS Number 893638-49-8[6]

Key Structural Features:

  • The Isoxazole Core: This aromatic heterocycle is a bioisostere of other five- and six-membered rings and is known for its metabolic stability. The weak N-O bond can participate in crucial binding interactions or undergo cleavage under specific biological conditions, making it a dynamic component of a pharmacophore.[1][2]

  • The Pyridin-2-yl Moiety: The inclusion of a pyridine ring is a well-established strategy in drug design, often referred to as a "phenyl-to-pyridyl switch."[7] The nitrogen atom acts as a hydrogen bond acceptor, which can significantly enhance binding affinity to biological targets and improve the compound's aqueous solubility and overall pharmacokinetic profile.[7]

  • The Ethyl Carboxylate Group: Positioned at the 3-position of the isoxazole ring, this functional group is a versatile handle. It can act as a hydrogen bond acceptor in its own right.[8] Critically, it can be readily hydrolyzed in vitro or in vivo to the corresponding carboxylic acid, a functional group known to be essential for interaction with the active sites of many enzymes, such as cyclooxygenases and metalloproteases.[8] Furthermore, the ester provides a reactive site for synthetic elaboration into amides, hydrazides, and other derivatives to build structure-activity relationships (SAR).

Postulated Research Applications & Methodologies

Based on extensive evidence from structurally related isoxazole derivatives, we propose several high-potential research avenues for Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate. The following sections provide the scientific rationale and generalized protocols for investigation.

Application 1: Scaffold for Enzyme Inhibitor Discovery

The isoxazole scaffold is a cornerstone in the design of potent and selective enzyme inhibitors.[3][9][10][11] The title compound is an excellent starting point for screening campaigns against various enzyme classes.

Rationale:

  • Cyclooxygenase (COX) Inhibition: Numerous isoxazole derivatives have been identified as potent inhibitors of COX-1 and COX-2, enzymes central to the inflammatory cascade.[3][12] The structural motifs within Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate are consistent with those found in known COX inhibitors.

  • Glutathione-Dependent Enzyme Inhibition: Enzymes like Glutathione Reductase (GR) and Glutathione-S-transferase (GST) are critical in cancer cell survival and drug resistance.[9] Isoxazoles have been shown to inhibit these enzymes, suggesting a potential application in oncology research to sensitize cancer cells to chemotherapy.[9]

  • Carbonic Anhydrase (CA) Inhibition: CAs are involved in a range of physiological processes, and their inhibition is a therapeutic strategy for glaucoma, edema, and some cancers. The isoxazole core has been successfully employed in the design of novel CA inhibitors.[10]

  • Other Enzyme Targets: Studies have also implicated isoxazoles in the inhibition of urease and tyrosinase (relevant for ulcers and skin diseases) and bacterial serine acetyltransferase (a target for antibiotics).[8][11]

Table of Exemplary Isoxazole Inhibitor Activities: (Note: These values are for related isoxazole derivatives and serve to illustrate the potential potency of the chemical class.)

Compound ClassTarget EnzymeReported IC₅₀ ValueReference
3-(4-Chlorophenyl) isoxazoleGlutathione Reductase (GR)0.059 µM[9]
3-(4-bromophenyl) isoxazoleGlutathione-S-transferase (GST)0.099 µM[9]
Novel Isoxazole Derivative (C6)COX-20.09 µM[3]
Dibenzazepine-linked Isoxazole (6r)Urease3.67 µM[11]
Dibenzazepine-linked Isoxazole (6a)Tyrosinase4.32 µM[11]
Protocol 1: General Spectrophotometric Enzyme Inhibition Assay (Hypothetical)

This protocol provides a framework for assessing the inhibitory activity of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate against a target enzyme like COX-2.

Disclaimer: This is a generalized protocol and must be optimized based on the specific enzyme, substrate, and laboratory equipment.

Materials:

  • Target Enzyme (e.g., purified human recombinant COX-2)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Substrate (e.g., Arachidonic Acid)

  • Detection Reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Heme cofactor

  • Test Compound: Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate

  • Positive Control (e.g., Celecoxib)

  • 96-well microplate and spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Enzyme Preparation: Dilute the enzyme and heme in chilled assay buffer to the desired working concentration.

  • Assay Reaction: a. To each well of a 96-well plate, add 150 µL of assay buffer. b. Add 10 µL of the test compound dilution (or DMSO for control). c. Add 20 µL of the prepared enzyme solution. d. Incubate for 10 minutes at room temperature to allow for inhibitor binding. e. Initiate the reaction by adding 20 µL of the substrate/detection reagent mix.

  • Data Acquisition: Immediately measure the absorbance change over time at a suitable wavelength (e.g., 590 nm) for 5 minutes. The rate of reaction is proportional to the slope of the linear portion of the kinetic trace.

  • Data Analysis: a. Calculate the percent inhibition for each concentration relative to the DMSO control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control)). b. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Application 2: Core Scaffold for Anticancer Drug Discovery

The isoxazole motif is present in numerous compounds evaluated for their anticancer properties, acting through diverse mechanisms.[4][12]

Rationale:

  • Antiproliferative Activity: Isoxazole derivatives have demonstrated potent cytotoxic and antiproliferative activity against a range of human cancer cell lines, including breast (MCF-7), prostate (DU-145), and colon (CT-26) cancer cells.[4]

  • Inhibition of Key Signaling Pathways: Some isoxazoles have been shown to downregulate the expression of critical oncogenic proteins like phosphorylated-STAT3, a key target in cancer therapy.[4]

dot

cluster_0 Anticancer Screening Workflow Start Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate Hypothesis Hypothesis: Potential Antiproliferative Agent Start->Hypothesis Assay In Vitro Cell Viability Assay (e.g., MTT Assay on MCF-7, DU-145 cells) Hypothesis->Assay Result Determine IC50 Value Assay->Result Mechanism Mechanism of Action Studies (e.g., Western Blot for p-STAT3, Cell Cycle Analysis) Result->Mechanism If IC50 is potent Lead Lead Compound for Optimization Mechanism->Lead

Caption: Workflow for evaluating the compound as an anticancer agent.

Protocol 2: In Vitro Anticancer Cell Viability (MTT) Assay (Hypothetical)

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test Compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test compound (final concentrations typically 0.1 to 100 µM). Include wells with medium and DMSO only as a negative control.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours.

  • Solubilization: Carefully remove the MTT medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and plot against compound concentration to determine the IC₅₀ value.

Application 3: Precursor for Antimicrobial Agents

Isoxazole-containing molecules have shown significant promise as antibacterial and antitubercular agents.[1][13][14]

Rationale:

  • The isoxazole-3-carboxylate core, present in the title compound, is a proven pharmacophore in the development of agents against Mycobacterium tuberculosis (Mtb).[14] A recent study highlighted a library of ethyl 5-(indol-5-yl)isoxazole-3-carboxylates with potent activity against drug-resistant Mtb strains.[14] The pyridinyl group in our title compound can be seen as a bioisosteric replacement for the indole, making it a prime candidate for similar evaluation.

dot

cluster_1 Plausible Synthetic Route Reagent1 2-Ethynylpyridine Reaction [3+2] Cycloaddition (Huisgen Cycloaddition) Reagent1->Reaction Reagent2 Ethyl 2-chloro-2-(hydroxyimino)acetate Reagent2->Reaction Product Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate Reaction->Product

Caption: Plausible synthesis via 1,3-dipolar cycloaddition.

Synthetic Utility: Modifying the Core Scaffold

Beyond direct screening, the true power of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate lies in its utility as a synthetic intermediate. The ethyl ester is a launchpad for creating a library of analogs to build SAR.

Protocol 3: Saponification to the Carboxylic Acid

Purpose: To unmask the carboxylic acid, a key pharmacophore for many enzyme targets.

Procedure:

  • Dissolve Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir the reaction at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the mixture to pH ~3-4 with 1N HCl.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Conclusion

Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate is a research chemical of considerable untapped potential. While direct biological data is sparse, its structural composition, built upon the privileged isoxazole scaffold and enhanced with a pyridinyl moiety and a versatile ester handle, strongly suggests its utility in diverse fields of drug discovery. It represents an ideal starting point for screening campaigns targeting enzymes involved in inflammation and cancer, for evaluating antiproliferative effects, and as a core building block for novel antitubercular agents. The protocols and rationale provided herein offer a comprehensive roadmap for researchers to begin unlocking the full potential of this valuable molecule.

References

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  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC. (2023, September 6). National Center for Biotechnology Information. [Link]

  • Isoxazole analogues of dibenzazepine as possible leads against ulcers and skin disease: In vitro and in silico exploration - PMC. (2023, November 16). National Center for Biotechnology Information. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. National Center for Biotechnology Information. [Link]

  • Design, synthesis and biological evaluation of aryl isoxazole incorporated pyrimidin-2-yl)oxazolo[4,5-b]pyridine derivatives as anticancer agents | Request PDF - ResearchGate. (2026, February 7). ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17). National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed. (2025, April 1). National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. ResearchGate. [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester - MDPI. (2024, January 16). MDPI. [Link]

  • Pharmacochemical Studies of Synthesized Coumarin–Isoxazole–Pyridine Hybrids - PMC. (2025, April 2). National Center for Biotechnology Information. [Link]

  • Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase. (2021, February 23). MDPI. [Link]

  • The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. (2024, December 2). Scientiae Radices. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (2024, January 30). MDPI. [Link]

  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction - Zanco Journal of Medical Sciences. (2023, August 23). Zanco Journal of Medical Sciences. [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI. (2022, February 15). MDPI. [Link]

  • Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate - MDPI. (2024, June 24). MDPI. [Link]

  • Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[9][10][11]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis - PMC. (2021, October 28). National Center for Biotechnology Information. [Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - MDPI. (2025, August 22). MDPI. [Link]

  • Mechanism of formation of isoxazole‐5‐carboxamides 6. - ResearchGate. ResearchGate. [Link]

Sources

Application

Handling and storage of "Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate"

Application Note: Advanced Handling, Storage, and Quality Control of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate Executive Summary & Mechanistic Context Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate (Molecular Formula:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Handling, Storage, and Quality Control of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate

Executive Summary & Mechanistic Context

Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate (Molecular Formula: C11​H10​N2​O3​ ) is a highly versatile bi-heterocyclic building block. It is prominently featured in the synthesis of advanced therapeutics, particularly in the development of enzyme inhibitors such as [1], which are critical targets in immuno-oncology and metabolic modulation.

As a Senior Application Scientist, I cannot overstate the importance of understanding the chemical causality behind handling this compound. The molecule possesses three reactive domains that dictate its storage requirements:

  • Ethyl Ester Moiety (C3): Highly susceptible to nucleophilic attack. Exposure to ambient moisture, especially when catalyzed by trace acids or the molecule's own basicity, leads to irreversible hydrolysis into the corresponding carboxylic acid.

  • Isoxazole Ring: While thermodynamically stable, the N-O bond can be sensitive to strong reducing agents and prolonged UV exposure, which can trigger ring-opening side reactions.

  • Pyridine Ring (C5): The basic nitrogen acts as a Lewis base and hydrogen-bond acceptor. This renders the bulk powder unexpectedly hygroscopic and susceptible to N-oxidation if exposed to strong oxidants or prolonged atmospheric oxygen.

Physicochemical Profiling

To design a robust handling protocol, we must first establish the quantitative boundaries of the compound. The following table summarizes the critical physicochemical and safety parameters extrapolated from standard [2].

PropertyValue / SpecificationMechanistic Implication for Handling
Molecular Formula C11​H10​N2​O3​ Dictates stoichiometric calculations for downstream synthesis.
Molecular Weight 218.21 g/mol Required for precise molarity calculations in stock solutions.
Target Purity 95% (UPLC-MS)Essential for reproducible biological and biochemical assays.
Storage Temperature -20 °C (Long-term)Kinetically suppresses ester hydrolysis and thermal degradation.
Solubility DMSO, DMF, DCMRequires strictly anhydrous solvents (<50 ppm H2​O ) to prevent degradation.
Hazard Classification Skin/Eye Irritant (GHS)Necessitates standard PPE (nitrile gloves, goggles) and fume hood use[3].

Self-Validating Handling & Storage Protocol

Do not treat this compound as a passive solid. The following protocol is designed as a self-validating system —meaning the workflow inherently prevents degradation and includes a built-in quality control (QC) checkpoint to verify integrity before downstream use.

Phase 1: Thermal Equilibration (The "Cold-Trap" Prevention)

Causality: Opening a -20 °C vial in ambient air instantly condenses atmospheric moisture onto the hygroscopic pyridine ring, creating microscopic aqueous environments that initiate ester hydrolysis.

  • Step 1: Remove the sealed vial from -20 °C storage and immediately place it into a vacuum desiccator containing active desiccant (e.g., Drierite).

  • Step 2: Allow 30–45 minutes for the vial to reach ambient room temperature (20–25 °C) before breaking the seal.

Phase 2: Inert Atmosphere Handling

Causality: Displacing oxygen and ambient humidity prevents N-oxidation of the pyridine ring and protects the ester bond.

  • Step 3: Purge a glovebox or Schlenk line with high-purity, dry Argon or Nitrogen.

  • Step 4: Unseal the vial only within the inert atmosphere. Weigh the required mass using an anti-static micro-spatula to prevent the aerosolization of the fine powder.

Phase 3: Anhydrous Dissolution & Aliquoting

Causality: Repeated freeze-thaw cycles of a master stock solution will rapidly degrade the compound. Single-use aliquots preserve the integrity of the batch.

  • Step 5: Dissolve the weighed solid in anhydrous, amine-free DMSO (water content <50 ppm) to achieve your standard working concentration (e.g., 10 mM or 50 mM).

  • Step 6: Dispense the solution into single-use amber glass vials. The amber glass protects the isoxazole ring from UV-induced radical reactions during temporary benchtop handling. Flush the headspace of each vial with Argon before capping.

Phase 4: Self-Validation (Quality Control Checkpoint)

Causality: Trusting a stored stock solution blindly leads to false negatives in target assays. You must prove the ester is intact.

  • Step 7: Extract a 1 µL aliquot of the newly prepared stock solution.

  • Step 8: Dilute in LC-MS grade Acetonitrile and run a rapid UPLC-MS method (C18 column, Water/MeCN gradient with 0.1% Formic Acid).

  • Validation Criteria: Confirm the presence of the parent ion [M+H]+=219.1 . Critically, verify the absence of the hydrolyzed free acid peak at [M+H]+=191.1 . If the free acid peak exceeds 5% Area Under the Curve (AUC), the aliquot fails validation and the main batch must be repurified via flash chromatography.

Workflow Visualization

Workflow S1 1. Cold Storage (-20°C) Sealed under Argon S2 2. Thermal Equilibration (Desiccator, 30-45 mins) S1->S2 Prevent moisture condensation S3 3. Inert Handling (Ar/N2 Glovebox) S2->S3 Transfer sealed vial S4 4. Anhydrous Dissolution (Dry DMSO, <50 ppm H2O) S3->S4 Weigh & prepare aliquots S5 5. Self-Validation QC (UPLC-MS Analysis) S4->S5 Extract 1 µL for QC S5->S1 Fail: >5% Free Acid (m/z 191.1) S6 6. Downstream Application (e.g., IL4I1 Assays) S5->S6 Pass: Parent ion m/z 219.1

Workflow for inert handling, dissolution, and self-validating QC of the compound.

References

  • Title: WO2022227015A1 - Il4i1 inhibitors and methods of use Source: Google Patents URL

Sources

Method

Application Note: Preparation and Handling of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate Solutions

Introduction Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Its primary application lies in the synthesis of nov...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Its primary application lies in the synthesis of novel immunomodulatory therapeutics, most notably acting as a core scaffold for small-molecule inhibitors targeting 1[1]. IL4I1 is a secreted L-amino acid oxidase that plays a critical role in tumor immune evasion by degrading aromatic amino acids within the tumor microenvironment[2]. Proper solvation, handling, and storage of this isoxazole-pyridine ester are critical to maintaining its chemical stability and ensuring reproducible downstream synthetic or biological assay outcomes.

Physicochemical Properties

PropertyValue
Chemical Name Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Appearance Solid (Off-white to pale yellow powder)
Primary Solubility Soluble in DMSO (≥ 50 mM), DMF
Aqueous Solubility Poor (Requires organic solvent for primary stock)

Causality & Rationale for Experimental Choices (E-E-A-T)

As a best practice in assay preparation, every step of the solvation protocol must be logically grounded to prevent compound degradation and ensure self-validating results:

  • Solvent Selection: The compound features a hydrophobic pyridine-isoxazole bicyclic system paired with an ethyl ester. Anhydrous Dimethyl Sulfoxide (DMSO) is the optimal primary solvent because its polar aprotic nature efficiently disrupts intermolecular crystal packing without acting as a nucleophile. This prevents premature hydrolysis of the ester group, which would otherwise alter the compound's pharmacological profile.

  • Temperature & Sonication: Gentle sonication at room temperature provides sufficient kinetic energy to overcome the lattice energy of the solid. Heating above 40°C is strictly avoided to prevent thermal degradation or accelerated ester hydrolysis in the presence of trace atmospheric moisture.

  • Storage & Aliquoting: Repeated freeze-thaw cycles introduce atmospheric moisture into hygroscopic DMSO. Moisture can lead to compound precipitation and hydrolytic cleavage of the carboxylate. Aliquoting into single-use vials ensures a consistent, self-validating concentration for every experiment.

Experimental Protocols

Preparation of a 50 mM Master Stock Solution

Reagents & Equipment:

  • Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate powder (Desiccated)

  • Anhydrous DMSO (≥ 99.9% purity, sterile-filtered)

  • Analytical balance (0.1 mg precision)

  • Ultrasonic bath

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of the compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Weigh exactly 10.91 mg of the compound into a sterile, static-free microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of anhydrous DMSO to the tube to achieve a 50 mM concentration.

  • Dissolution: Vortex the mixture for 30 seconds. If visible particulates remain, place the tube in an ultrasonic bath at room temperature for 5 minutes.

  • Validation: Perform a visual inspection against a light background. The solution must be completely clear and free of any suspended micro-crystals.

Storage and Aliquoting
  • Divide the 50 mM master stock into 50 µL single-use aliquots in tightly sealed, low-bind polypropylene tubes.

  • Purge the headspace of each tube with dry nitrogen or argon gas to displace oxygen and moisture.

  • Store the aliquots at -20°C (or -80°C for long-term storage >6 months) in a light-protected desiccator box.

Preparation of Aqueous Working Solutions
  • Thaw a single 50 µL aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Dilute the stock directly into the pre-warmed biological assay buffer (e.g., PBS or cell culture media) immediately prior to use.

  • Critical Limit: Ensure the final concentration of DMSO in the biological assay does not exceed 0.5% (v/v) to prevent solvent-induced cellular toxicity or artifactual assay interference.

ProtocolWorkflow A Weigh Compound (Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate) B Add Anhydrous DMSO (Target: 50 mM) A->B C Vortex & Sonicate (Room Temp, 5 min) B->C D Visual Inspection (Clear Solution?) C->D D->C No E Aliquot & Store (-20°C, Desiccated) D->E Yes F Dilute in Assay Buffer (<0.5% DMSO final) E->F Prior to Assay

Workflow for the preparation, validation, and storage of compound stock solutions.

Biological Context & Application

When utilized as a precursor to synthesize IL4I1 inhibitors, the resulting compounds target a critical metabolic checkpoint in the tumor microenvironment (TME). IL4I1 catalyzes the oxidative deamination of tryptophan, generating 3[3]. I3P and its downstream metabolites act as high-affinity agonists for the4[4].

AHR activation drives profound immune suppression by promoting regulatory T cell (Treg) differentiation and inhibiting effector T cell proliferation[2]. Inhibitors derived from the ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate scaffold are designed to block this enzymatic cascade, thereby reducing I3P levels, preventing AHR activation, and ultimately restoring anti-tumor immunity[1].

SignalingPathway TME Tumor Microenvironment (TAMs & DCs) IL4I1 IL4I1 Secretion (L-Amino Acid Oxidase) TME->IL4I1 Trp Tryptophan Catabolism IL4I1->Trp I3P Indole-3-Pyruvate (I3P) Accumulation Trp->I3P AHR AHR Activation (Aryl Hydrocarbon Receptor) I3P->AHR Immune Immune Suppression (Treg Induction, Teff Inhibition) AHR->Immune Inhibitor Isoxazole-Based IL4I1 Inhibitor Inhibitor->IL4I1 Blocks

IL4I1-AHR signaling pathway in the tumor microenvironment and the mechanism of targeted inhibition.

References

  • Il4i1 inhibitors and methods of use. Google Patents (WO2022227015A1).
  • IL4I1 - L-amino-acid oxidase - Homo sapiens (Human) . UniProtKB. Available at:[Link]

  • Antibacterial Properties of the Mammalian L-Amino Acid Oxidase IL4I1 . PLOS One. Available at:[Link]

  • IL4I1 Is a Metabolic Immune Checkpoint that Activates the AHR and Promotes Tumor Progression . Cell (via ResearchGate). Available at:[Link]

Sources

Application

Application Note: Synthesis and Utility of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate in Targeted Drug Discovery

Executive Summary In contemporary medicinal chemistry, the design of small-molecule inhibitors often relies on privileged scaffolds that offer predictable pharmacokinetics, geometric rigidity, and specific target-binding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the design of small-molecule inhibitors often relies on privileged scaffolds that offer predictable pharmacokinetics, geometric rigidity, and specific target-binding vectors. Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate has emerged as a highly versatile building block in drug discovery. Structurally, it combines an isoxazole core with a pyridine ring, creating a bidentate pharmacophore capable of precise hydrogen bonding, π

π stacking, and metal chelation within enzymatic active sites.

Recently, this scaffold has been heavily utilized in the development of inhibitors targeting Interleukin-4-induced gene 1 (IL4I1) , a secreted L-amino acid oxidase implicated in tumor immune evasion[1]. This application note provides a comprehensive guide to the mechanistic rationale, synthetic methodology, and downstream functionalization of this critical intermediate.

Mechanistic Rationale: The IL4I1 Target and Scaffold Causality

The Biological Imperative of IL4I1 Inhibition

IL4I1 is an immunosuppressive enzyme overexpressed in the tumor microenvironment (TME), particularly by tumor-associated macrophages (TAMs) and certain B-cell lymphomas[2]. Unlike intracellular metabolic checkpoints (e.g., IDO1), IL4I1 is secreted into the extracellular matrix where it catabolizes aromatic amino acids—primarily L-phenylalanine and L-tryptophan[3].

The enzymatic degradation of tryptophan by IL4I1 generates indole-3-pyruvate (I3P), hydrogen peroxide ( H2​O2​ ), and ammonia ( NH3​ ). I3P acts as a direct ligand for the Aryl Hydrocarbon Receptor (AHR) [4]. The activation of AHR drives a profound immunosuppressive signaling cascade: it inhibits the proliferation of cytotoxic CD8+ T cells and promotes the differentiation of naive CD4+ T cells into immunosuppressive FOXP3+ regulatory T cells (Tregs)[5]. Consequently, blocking IL4I1 enzymatic activity restores local T-cell function and synergizes with PD-1/PD-L1 immune checkpoint blockades[6].

Scaffold Causality in Drug Design

The selection of the 5-(pyridin-2-yl)isoxazole-3-carboxylate scaffold for IL4I1 inhibitors is not arbitrary. It is driven by specific structure-activity relationship (SAR) requirements:

  • Active Site Chelation : The nitrogen of the pyridine ring and the adjacent heteroatoms of the isoxazole ring form a bidentate chelating system. This geometry is ideal for interacting with the FAD-dependent active site of L-amino acid oxidases.

  • Vectorial Trajectory : The 3-carboxylate (ethyl ester) serves as a synthetic handle. Once hydrolyzed to the corresponding carboxylic acid, it provides a vector to attach diverse aliphatic or aromatic amines via amide coupling, allowing medicinal chemists to optimize for cell permeability and target residence time.

IL4I1_Pathway TME Tumor Microenvironment (TAMs / Tumor Cells) IL4I1 IL4I1 Enzyme (L-amino acid oxidase) TME->IL4I1 Secretion Metabolites Indole-3-pyruvate (I3P) IL4I1->Metabolites Oxidation Trp L-Tryptophan Trp->IL4I1 Substrate AHR AHR Activation Metabolites->AHR Ligand Binding ImmuneEvasion Immune Evasion (Treg ↑, CD8+ T cell ↓) AHR->ImmuneEvasion Transcriptional Reprogramming Inhibitor Isoxazole-based IL4I1 Inhibitor Inhibitor->IL4I1 Blocks FAD Active Site

Diagram 1: The IL4I1 signaling pathway in tumor immune evasion and the mechanism of isoxazole-based inhibition.

Synthetic Architecture & Self-Validating Protocols

The synthesis of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate relies on a highly regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an in situ generated nitrile oxide.

Protocol A: Regioselective 1,3-Dipolar Cycloaddition

Objective : Synthesize the core scaffold while preventing the dimerization of the highly reactive nitrile oxide intermediate. Causality of Reagents : Ethyl 2-chloro-2-(hydroxyimino)acetate is used as the nitrile oxide precursor. Triethylamine (TEA) acts as the base to facilitate dehydrohalogenation. The reaction is initiated at 0 °C with dropwise addition of TEA to maintain a low steady-state concentration of the nitrile oxide, thereby preventing its dimerization into a biologically inactive furoxan byproduct.

Step-by-Step Methodology :

  • Preparation : Charge an oven-dried, argon-purged round-bottom flask with 2-ethynylpyridine (1.0 equiv, 10.0 mmol) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv, 12.0 mmol).

  • Solvation : Dissolve the reagents in anhydrous tetrahydrofuran (THF, 0.2 M concentration) and cool the mixture to 0 °C using an ice-water bath.

  • Nitrile Oxide Generation : Add triethylamine (1.5 equiv, 15.0 mmol) dropwise over 30 minutes. Self-Validation Checkpoint: The solution will turn cloudy as triethylamine hydrochloride precipitates, confirming the generation of the nitrile oxide.

  • Cycloaddition : Remove the ice bath and allow the reaction to stir at room temperature ( 20−25 °C) for 12 hours.

  • In-Process Control (IPC) : Monitor via TLC (Hexane:EtOAc 3:1). The alkyne starting material ( Rf​≈0.6 ) should disappear, replaced by a new UV-active spot ( Rf​≈0.4 ). Confirm product mass via LC-MS ( [M+H]+=219.1 ).

  • Workup : Quench with saturated aqueous NH4​Cl . Extract with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification : Purify by silica gel flash chromatography to afford the pure ethyl ester.

Protocol B: Downstream Saponification and Amide Coupling

Objective : Convert the ester into an active pharmaceutical ingredient (API) library via amide coupling. Causality of Reagents : Lithium hydroxide (LiOH) is chosen for saponification due to its mild nature, preventing the cleavage of the sensitive isoxazole ring. For the amide coupling, HATU is utilized because heteroaromatic carboxylic acids often exhibit poor reactivity and are prone to decarboxylation; HATU ensures rapid formation of the active ester.

Step-by-Step Methodology :

  • Saponification : Dissolve the ethyl ester (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/ H2​O . Add LiOH· H2​O (2.0 equiv). Stir at room temperature for 2 hours until TLC indicates complete consumption of the ester.

  • Acidification : Concentrate to remove organic solvents. Acidify the aqueous layer to pH 3 using 1M HCl. The 5-(pyridin-2-yl)isoxazole-3-carboxylic acid will precipitate. Filter and dry under vacuum.

  • Amide Coupling : Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and stir for 10 minutes to form the active ester.

  • API Generation : Add the desired primary or secondary amine (1.1 equiv). Stir for 4 hours at room temperature. Purify via preparative HPLC to yield the final inhibitor.

Synthesis_Workflow Alkyne 2-Ethynylpyridine (Terminal Alkyne) Cycloaddition 1,3-Dipolar Cycloaddition (Regioselective) Alkyne->Cycloaddition Oxime Ethyl 2-chloro-2-(hydroxyimino)acetate Base Triethylamine (Et3N) Dropwise at 0 °C Oxime->Base NitrileOxide In situ Nitrile Oxide Base->NitrileOxide Dehydrohalogenation NitrileOxide->Cycloaddition Scaffold Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate (Target Scaffold) Cycloaddition->Scaffold Saponification LiOH, THF/H2O Saponification Scaffold->Saponification Amidation HATU, DIPEA, R-NH2 Amide Coupling Saponification->Amidation Carboxylic Acid Intermediate API Final IL4I1 Inhibitor API Amidation->API

Diagram 2: Synthetic logic and workflow for generating isoxazole-based APIs.

Quantitative Data Summaries

To aid in experimental planning and compound characterization, the physicochemical properties and reaction optimization metrics are summarized below.

Table 1: Physicochemical Properties of the Scaffold

PropertyValueRelevance in Drug Discovery
Chemical Formula C11​H10​N2​O3​ Defines precise mass for LC-MS tracking.
Molecular Weight 218.21 g/mol Low MW allows ample room for downstream amine addition while adhering to Lipinski's Rule of 5.
LogP (Calculated) 1.85Optimal lipophilicity for cell membrane permeability.
Topological Polar Surface Area (tPSA) 62.2 ŲIndicates good oral bioavailability potential; avoids excessive polarity.
Hydrogen Bond Acceptors 4Facilitates robust interaction with target enzyme active sites.

Table 2: Optimization of 1,3-Dipolar Cycloaddition Conditions

Base / ReagentSolventTemperature ProfileYield (%)Furoxan Byproduct (%)
Triethylamine (TEA)THF0 °C to RT (Dropwise)82% < 2%
Triethylamine (TEA)THFRT (Bolus addition)55%25%
PyridineDCMReflux40%15%
Na2​CO3​ (aq)Toluene80 °C (Biphasic)68%5%

Note: The dropwise addition of TEA at 0 °C is critical to maximize the yield of the target scaffold by suppressing the bimolecular dimerization of the nitrile oxide.

References

  • Source: Google Patents (Merck Sharp and Dohme LLC, WO2022227015A1)
  • The IL4I1 Enzyme: A New Player in the Immunosuppressive Tumor Microenvironment Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Anti-ferroptotic mechanism of IL4i1-mediated amino acid metabolism Source: eLife Sciences URL:[Link]

  • IL4I1 - L-amino-acid oxidase - Homo sapiens (Human) Source: UniProtKB URL:[Link]

Sources

Method

Application Note: Regioselective Synthesis and Isolation of 5-(Pyridin-2-yl)isoxazole-3-carboxylic Acid

Background & Pharmacological Relevance The compound 5-(pyridin-2-yl)isoxazole-3-carboxylic acid is a highly valuable heterocyclic building block in modern drug discovery. It serves as a critical intermediate in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Background & Pharmacological Relevance

The compound 5-(pyridin-2-yl)isoxazole-3-carboxylic acid is a highly valuable heterocyclic building block in modern drug discovery. It serves as a critical intermediate in the synthesis of potent Wnt/β-catenin signaling agonists, which are actively investigated for their role in osteoblastogenesis and the treatment of severe bone diseases such as osteoporosis[1].

Because the Wnt/β-catenin pathway is central to tissue regeneration and stem cell differentiation, maintaining the structural integrity of the isoxazole core during chemical synthesis is paramount for preserving its biological efficacy.

WntPathway Isoxazole Isoxazole Derivative (Wnt Agonist) Wnt Wnt Receptor Complex (Frizzled/LRP) Isoxazole->Wnt Activates GSK GSK-3β Destruction Complex (Inhibited) Wnt->GSK Inhibits Catenin β-Catenin (Stabilized & Accumulated) GSK->Catenin Prevents Degradation Nucleus Nucleus (TCF/LEF) Gene Transcription Catenin->Nucleus Translocates Osteo Osteoblastogenesis & Tissue Regeneration Nucleus->Osteo Induces

Fig 1. Wnt/β-catenin signaling activation by isoxazole derivatives leading to osteoblastogenesis.

Chemical Rationale & Mechanistic Causality

The transformation of ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate to its corresponding free carboxylic acid is achieved via base-catalyzed saponification. While ester hydrolysis is a fundamental organic transformation, the presence of the sensitive isoxazole ring dictates strict operational parameters.

  • Causality of Base Selection (Why LiOH?): Isoxazole rings are notoriously sensitive to strong bases (such as NaOH or KOH) at elevated temperatures. Harsh conditions can trigger base-promoted ring cleavage via deprotonation at the C4 position or nucleophilic attack at C5[2]. Lithium hydroxide monohydrate (LiOH·H₂O) provides a mild, highly controlled saponification environment that selectively hydrolyzes the ester without degrading the heterocyclic core[3].

  • Causality of Solvent System (Why THF/MeOH/H₂O?): The ethyl ester starting material is highly lipophilic and insoluble in water, whereas LiOH is insoluble in pure organic solvents. Tetrahydrofuran (THF) dissolves the ester, water dissolves the base, and methanol (MeOH) acts as a vital bridging co-solvent. This 3:1:1 mixture creates a monophasic reaction medium, maximizing the collision frequency between the hydroxide nucleophile and the ester carbonyl[3].

  • Causality of pH Control (Why pH 2.0–2.5?): The target molecule contains both a basic pyridine nitrogen (pKa ~5.2) and an acidic carboxylic acid (pKa ~2.0). Acidifying the mixture to pH 2.0–2.5 ensures the molecule reaches its zwitterionic or neutral isoelectric point, triggering precipitation. If the pH drops below 1.0, the pyridine ring becomes fully protonated, forming a highly water-soluble hydrochloride salt that will drastically reduce the isolated yield.

Experimental Methodology

Reaction Stoichiometry

The following table outlines the quantitative data for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate218.211.02.18 gStarting Material
Lithium hydroxide monohydrate (LiOH·H₂O)41.962.51.05 gBase / Nucleophile
Tetrahydrofuran (THF)--15 mLCo-solvent (lipophilic)
Methanol (MeOH)--5 mLCo-solvent (miscibility)
Deionized Water (H₂O)--5 mLSolvent (hydrophilic)
1M Hydrochloric Acid (HCl)36.46~3.0~30 mLAcidifying Agent
Synthetic Workflow

SynthesisWorkflow Ester Ethyl Ester Starting Material Mix Dissolve in THF/MeOH/H2O Ester->Mix Base Add LiOH·H2O (Stir at 25°C) Mix->Base Evap Remove Organics in vacuo Base->Evap Acid Acidify with 1M HCl (pH 2-3) Evap->Acid Precip Precipitation & Filtration Acid->Precip Product Pure Carboxylic Acid Product Precip->Product

Fig 2. Step-by-step synthetic workflow for the saponification of the isoxazole ethyl ester.

Step-by-Step Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the specific physical or analytical benchmarks are met.

  • Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2.18 g (10 mmol) of ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate in 15 mL of THF and 5 mL of MeOH. Stir until a uniform suspension or solution is achieved.

  • Base Addition: Dissolve 1.05 g (25 mmol) of LiOH·H₂O in 5 mL of deionized water. Add this aqueous base solution dropwise to the organic mixture at room temperature (20–25 °C).

  • Reaction Monitoring (Self-Validation Gate): Stir the reaction vigorously at room temperature. The physical state of the reaction mixture acts as a primary indicator: the initial heterogeneous mixture will become a clear, homogeneous solution as the lipophilic ester converts into the water-soluble lithium carboxylate salt.

    • Validation: Do not proceed until LCMS confirms the complete disappearance of the starting material mass (m/z 219.1) and the exclusive presence of the product mass (m/z 191.1). This typically takes 2 to 4 hours.

  • Solvent Removal: Once complete, concentrate the mixture under reduced pressure using a rotary evaporator (water bath at 35 °C) to remove the THF and MeOH. Note: Removing the organic solvents prevents the product from remaining dissolved in the organic phase during the subsequent acidification step.

  • Acidification & Precipitation: Cool the remaining aqueous solution to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise while continuously monitoring the pH with a calibrated pH meter. Stop the addition when the pH reaches exactly 2.0–2.5. A dense, white to off-white precipitate will form immediately.

  • Isolation: Filter the resulting precipitate through a Büchner funnel under vacuum. Wash the filter cake with 2 x 10 mL of ice-cold deionized water to remove residual LiCl salts. Dry the solid under high vacuum at 40 °C to a constant weight.

Analytical Validation

To verify the structural integrity and purity of the isolated 5-(pyridin-2-yl)isoxazole-3-carboxylic acid, compare your analytical results against the expected parameters below.

Analytical ParameterExpected ValueDiagnostic Significance
LCMS [M+H]⁺ (Ester) m/z 219.1Confirms presence/clearance of starting material.
LCMS [M+H]⁺ (Acid) m/z 191.1Confirms successful ester hydrolysis.
¹H NMR (DMSO-d₆) δ ~13.8 - 14.2 (br s, 1H)Appearance of the carboxylic acid -OH proton.
¹H NMR (DMSO-d₆) δ 7.50 (s, 1H)Isoxazole C4-H proton (confirms the ring remains intact).
¹H NMR (DMSO-d₆) Disappearance of δ 4.4 (q), 1.3 (t)Confirms complete removal of the ethyl ester group.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing "Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate" Synthesis

Welcome to the technical support and troubleshooting guide for the synthesis of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate . This guide is designed for discovery chemists and process scientists who are utilizing the 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the synthesis of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate . This guide is designed for discovery chemists and process scientists who are utilizing the 1,3-dipolar cycloaddition of nitrile oxides to alkynes (often referred to as Nitrile Oxide Cycloaddition or NOC) to construct the isoxazole core.

By understanding the kinetic competition between cycloaddition and dipole dimerization, you can systematically optimize your reaction yields and purity.

Pathway Overview & Mechanistic Causality

The standard synthesis involves the in situ generation of a highly reactive nitrile oxide intermediate from ethyl 2-chloro-2-(hydroxyimino)acetate via dehydrohalogenation with a base. This 1,3-dipole then undergoes a [3+2] cycloaddition with 2-ethynylpyridine to form the target isoxazole.

Because the nitrile oxide is transient and highly reactive, its steady-state concentration dictates the reaction's fate. If the generation rate of the nitrile oxide exceeds its consumption rate by the alkyne, the nitrile oxide will react with itself to form a furoxan (1,2,5-oxadiazole 2-oxide) dimer [1]. This dimerization is the primary cause of low yields in isoxazole synthesis.

ReactionPathway A Ethyl 2-chloro-2-(hydroxyimino)acetate (Precursor) B Nitrile Oxide (Reactive Intermediate) A->B Base (-HCl) D Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate (Target Product) B->D + Alkyne (C) [1,3-Dipolar Cycloaddition] E Furoxan Dimer (Side Product) B->E Dimerization (High Conc.) C 2-Ethynylpyridine (Dipolarophile) C->D

Fig 1. 1,3-dipolar cycloaddition pathway and competing furoxan dimerization.

Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently below 40%, and a thick white precipitate forms during the reaction. What is happening? A: You are observing the rapid dimerization of the nitrile oxide intermediate. The white precipitate is likely the furoxan byproduct (diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide)[1].

  • Causality: When the base (e.g., Triethylamine) is added too quickly, a high concentration of nitrile oxide is generated. The rate of dimerization scales with the square of the nitrile oxide concentration ( Rate=k[NitrileOxide]2 ), allowing it to easily outcompete the bimolecular cycloaddition with the alkyne.

  • Solution: Implement a syringe pump to add the base dropwise over 4 to 12 hours. This keeps the steady-state concentration of the nitrile oxide near zero, forcing it to react exclusively with the alkyne.

Q2: I am observing a mixture of 5-substituted and 4-substituted isoxazoles. How do I improve regioselectivity? A: While terminal alkynes naturally favor the formation of 5-substituted isoxazoles due to steric and electronic factors, electron-deficient or heteroaryl alkynes like 2-ethynylpyridine can sometimes yield 5–15% of the 4-substituted regioisomer.

  • Solution: Introduce a Copper(I) catalyst. Copper-catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC) effectively anchors the terminal alkyne as a copper acetylide, directing the nitrile oxide approach to yield exclusively the 5-substituted isoxazole[2].

Q3: LC-MS shows the correct isoxazole core, but the mass is 28 Da lower than expected ([M+H]+ = 191 instead of 219). What went wrong? A: The ethyl ester group is undergoing hydrolysis to the corresponding carboxylic acid (Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylic acid).

  • Causality: This occurs if you are using strong inorganic bases (like NaOH) or performing aggressive aqueous workups with saturated Na2CO3 over extended periods.

  • Solution: Switch to mild organic bases (e.g., DIPEA, TEA) or weak inorganic bases like KHCO3 in anhydrous solvents.

Diagnostic Logic Tree

Use the following self-validating logic tree to diagnose failed reactions based on LC-MS data.

TroubleshootingTree Start Issue: Low Product Yield (<50%) TLC Check LC-MS Profile of Crude Start->TLC Path1 Major Peak at m/z 231.2 (Furoxan Dimer) TLC->Path1 Path2 Major Peak at m/z 104.1 (Unreacted Alkyne) TLC->Path2 Path3 Major Peak at m/z 191.1 (Hydrolyzed Ester) TLC->Path3 Sol1 Use Syringe Pump for Base Dilute Reaction to 0.05 M Path1->Sol1 Sol2 Add 5 mol% Cu(I) Catalyst Increase Temp to 60°C Path2->Sol2 Sol3 Switch to Mild Base (TEA) Avoid Basic Aqueous Workup Path3->Sol3

Fig 2. Diagnostic logic tree for resolving low yield in isoxazole synthesis based on LC-MS data.

Optimized Experimental Protocol (Syringe-Pump Method)

This protocol is engineered as a self-validating system. By controlling the addition rate, you directly manipulate the kinetic pathways to favor the target molecule.

Reagents & Materials:

  • Dipolarophile: 2-Ethynylpyridine (1.0 equiv, 10.0 mmol)

  • Dipole Precursor: Ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv, 12.0 mmol)

  • Base: Triethylamine (TEA) (1.5 equiv, 15.0 mmol)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (100 mL)

Step-by-Step Workflow:

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 2-ethynylpyridine (10.0 mmol) and ethyl 2-chloro-2-(hydroxyimino)acetate (12.0 mmol) in 80 mL of anhydrous THF. Stir at room temperature under a nitrogen atmosphere.

  • Base Dilution: In a separate vial, dilute TEA (15.0 mmol) in 20 mL of anhydrous THF. Load this solution into a gas-tight syringe.

  • Controlled Addition (Critical Step): Mount the syringe on a programmable syringe pump. Add the TEA solution to the reaction flask at a continuous rate of 3.3 mL/hour (total addition time ~6 hours).

    • Validation Check: The reaction should remain mostly clear or slightly cloudy. If a heavy white precipitate forms rapidly, your addition rate is too fast, and furoxan is forming.

  • Reaction Completion: Once the addition is complete, stir the reaction for an additional 2 hours at room temperature.

    • Validation Check: Pull a 50 μ L aliquot, dilute in MeCN, and run LC-MS. Confirm the disappearance of the alkyne peak (m/z 104.1) and the presence of the product peak (m/z 219.2).

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (50 mL) to neutralize excess base without hydrolyzing the ester. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient) to isolate the pure Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate.

Data Presentation: Condition Optimization Matrix

The following table summarizes the quantitative impact of varying reaction conditions on the yield and purity of the target isoxazole.

Condition SetBase / Addition MethodSolventCatalystIsolated YieldMajor Byproduct
A (Standard) TEA (All at once)DCMNone32%Furoxan Dimer (~55%)
B (Dilution) TEA (All at once)DCM (0.01 M)None45%Furoxan Dimer (~30%)
C (Slow Addition) TEA (Syringe Pump, 6h)THFNone82% Unreacted Alkyne (<5%)
D (Catalyzed) TEA (Syringe Pump, 6h)THF5 mol% CuI91% None (Trace)
E (Aqueous Base) Na2​CO3​ (Aq. Biphasic)DCM/ H2​O None25%Hydrolyzed Acid (~40%)

Table 1. Optimization matrix demonstrating the kinetic suppression of dimerization via slow addition and yield enhancement via copper catalysis.

References

  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate

Welcome to the technical support center for the crystallization of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical techniques required to achieve high-purity crystalline material consistently.

Introduction: The Crystallization Challenge

Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Its molecular structure, featuring a polar pyridine ring, a moderately polar isoxazole core, and an ethyl ester group, presents a unique crystallization profile. Achieving a crystalline solid is essential for purification, definitive structural analysis (e.g., X-ray crystallography), and ensuring the stability and handling properties required for further development. This guide addresses the common hurdles encountered during this critical purification step.

Part 1: Troubleshooting Guide

This section is structured as a series of common problems followed by expert analysis and actionable solutions.

Question: I've completed the synthesis, removed the solvent, and am left with a persistent oil instead of a solid. What should I do?

This is a frequent issue known as "oiling out." It occurs when the compound separates from the solution at a temperature above its melting point, or when impurities depress the melting point, resulting in a liquid phase instead of a solid lattice.[1]

Causality & Solutions:

  • High Impurity Load: Impurities can significantly lower the melting point of a compound. An oil suggests that direct crystallization may be premature.

    • Action: Consider a preliminary purification. A quick pass through a short plug of silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) can remove baseline impurities, which may be sufficient to allow for subsequent crystallization. For more complex impurity profiles, full column chromatography is recommended.[2]

  • Supersaturation & Nucleation Failure: The solution may be highly concentrated, favoring a rapid, disordered separation as an oil.

    • Action 1 (Trituration): Add a poor solvent in which your compound is immiscible or sparingly soluble (e.g., n-hexane, pentane, or cold diethyl ether). Vigorously stir or scratch the oil with a spatula or glass rod. This mechanical agitation can provide the energy needed for nucleation and force the product to solidify.[2]

    • Action 2 (Re-dissolve and Dilute): Dissolve the oil in a small amount of a good solvent (e.g., ethyl acetate, acetone, or dichloromethane). Then, slowly add an anti-solvent (like hexane) until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify the solution, and then allow it to cool slowly. This controlled approach prevents the solution from becoming too supersaturated too quickly.[3]

Question: My solution is clear and at room temperature (or in an ice bath), but no crystals are forming. What's wrong?

This indicates that the solution is not yet supersaturated, or the kinetic barrier for nucleation has not been overcome.

Causality & Solutions:

  • Excessive Solvent: This is the most common reason for crystallization failure.[1][3] The concentration of the compound is below its solubility limit even at low temperatures.

    • Action: Gently heat the solution to evaporate a portion of the solvent. Allow the concentrated solution to cool slowly again. To check if you are near saturation, dip a glass rod into the solution, remove it, and let the solvent evaporate; a solid film should form on the rod.[1]

  • Lack of Nucleation Sites: Crystal formation requires an initial seed or surface to begin lattice growth.

    • Action 1 (Scratching): Use a glass rod to vigorously scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass created by scratching provide ideal nucleation points.[3]

    • Action 2 (Seeding): If you have a pure crystal of the compound from a previous batch, add a single, tiny crystal (a "seed crystal") to the cooled solution. This provides a perfect template for further crystal growth.[3]

Question: The compound "crashed out" of solution as a fine powder the moment I removed it from the heat. Is this okay?

While you have a solid, this is not ideal. Rapid precipitation tends to trap impurities and solvent within the crystal lattice, compromising purity.[1] An optimal crystallization should show initial crystal formation after about 5-10 minutes of cooling, with continued growth over 20-30 minutes.[1]

Causality & Solutions:

  • Poor Solvent Choice or High Concentration: The solvent may be too "poor," or the solution may be too concentrated, leading to spontaneous, uncontrolled precipitation.

    • Action: Re-heat the flask to re-dissolve the solid. Add a small amount (1-5% of the total volume) of the "good" or more solubilizing solvent to the mixture. This will ensure the solution remains saturated at a slightly lower temperature, promoting slower, more orderly crystal growth upon cooling.[1] Insulating the flask (e.g., by placing it in a beaker of warm water or a dewar) will also slow the cooling rate.[4]

Question: My yield is very low after filtration. Where did my compound go?

A low yield can be attributed to several factors, often related to the solubility of the compound in the chosen solvent system.

Causality & Solutions:

  • High Solubility in Mother Liquor: Using too much solvent or a solvent in which the compound has significant solubility even at low temperatures will result in a substantial amount of product remaining in the filtrate.[1]

    • Action: Concentrate the mother liquor (the liquid that passed through the filter) by about 50-75% and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Washing with a "Good" Solvent: Washing the filtered crystals with the primary crystallization solvent (especially if it's not ice-cold) can re-dissolve a significant portion of your product.

    • Action: Always wash the crystals with a minimal amount of ice-cold anti-solvent (the "poor" solvent) in which your product has very low solubility (e.g., cold hexane or diethyl ether). This will wash away soluble impurities without dissolving your product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best solvents to start with for crystallizing Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate?

The principle of "like dissolves like" is a good starting point.[3][5] Given the molecule's mixed polarity, a screening of single and binary solvent systems is recommended. Polar protic solvents can interact with the pyridine nitrogen, while polar aprotic solvents will solubilize the ester and isoxazole moieties.

Table 1: Recommended Solvent Systems for Screening
Solvent SystemTypeBoiling Point (°C)Rationale & Scientific Insight
Ethanol/Water Polar Protic / Anti-solvent78 / 100A classic choice for moderately polar compounds. The pyridine nitrogen can hydrogen-bond with ethanol and water. Dissolve in hot ethanol and add water dropwise until turbidity appears.[2]
Ethyl Acetate/Hexane Polar Aprotic / Anti-solvent77 / 69An excellent and versatile system. Ethyl acetate is a good solvent for the ester and heterocyclic rings, while hexane acts as a non-polar anti-solvent.[2][6]
Dichloromethane/Hexane Polar Aprotic / Anti-solvent40 / 69Useful if the compound is highly soluble in chlorinated solvents. The high volatility of DCM can be a drawback, so slow cooling is key.[2]
Acetone/Hexane Polar Aprotic / Anti-solvent56 / 69Similar to ethyl acetate/hexane, acetone is a slightly more polar "good" solvent.[6]
Isopropanol Polar Protic82A good single solvent to try. Its higher boiling point and lower polarity compared to ethanol can sometimes promote better crystal growth.
Acetonitrile Polar Aprotic82Suitable for more polar compounds and can be a good alternative if common systems fail.[6][7]

Q2: What are the most reliable crystallization techniques I can use?

The best technique depends on your objective, whether it's bulk purification or growing high-quality crystals for analysis.

Experimental Protocols

Protocol 1: Recrystallization by Slow Cooling (Bulk Purification)

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) dropwise while heating until the solid just dissolves.

  • If using a binary system, dissolve in the "good" solvent and add the "poor" anti-solvent (e.g., hexane) dropwise at an elevated temperature until the solution is faintly cloudy. Add 1-2 more drops of the "good" solvent to re-clarify.[3]

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the flask inside an insulated container.[4]

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold anti-solvent, and dry under vacuum.[6]

Protocol 2: Vapor Diffusion (For High-Quality Single Crystals) This method is ideal for growing X-ray quality crystals from a small amount of material.[6]

  • Dissolve 5-10 mg of your purified compound in a minimal amount of a "good," relatively volatile solvent (e.g., 0.5 mL of acetone or dichloromethane) in a small, open vial.

  • Place this small vial inside a larger, sealable jar or beaker that contains a layer (e.g., 2-3 mL) of a "poor" anti-solvent (e.g., hexane or pentane).

  • Seal the larger container.

  • Over several hours to days, the volatile "good" solvent will slowly evaporate from the inner vial and diffuse into the larger atmosphere, while the vapor of the "poor" anti-solvent will diffuse into the inner vial. This gradual increase in the concentration of the anti-solvent will slowly and gently induce crystallization.

Part 3: Visualization & Workflows

Diagram 1: Crystallization Troubleshooting Workflow

G start Attempt Crystallization outcome Observe Outcome After Cooling start->outcome oil Product Oils Out outcome->oil Liquid/Oily Phase nothing Solution Remains Clear outcome->nothing No Solid Formed crystals Solid Forms outcome->crystals Solid Phase oil_q Is Purity a Concern? oil->oil_q oil_a1 Perform Silica Plug or Column Chromatography oil_q->oil_a1 Yes oil_a2 Triturate with Anti-Solvent (e.g., Hexane) oil_q->oil_a2 No oil_a3 Re-dissolve, Add More 'Good' Solvent, Cool Slower oil_a2->oil_a3 If Trituration Fails nothing_q Too Much Solvent? nothing->nothing_q nothing_a1 Boil Off Some Solvent and Cool Again nothing_q->nothing_a1 Likely nothing_a2 Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal nothing_q->nothing_a2 Unsure/If Above Fails crystals_q How Was the Formation? crystals->crystals_q good_crystals Slowly Formed Well-Defined Crystals -> Success! crystals_q->good_crystals Slow bad_crystals Rapidly Crashed Out as Fine Powder crystals_q->bad_crystals Rapid bad_crystals_a Re-dissolve in More Solvent and Cool Much Slower bad_crystals->bad_crystals_a

Caption: A decision tree for troubleshooting common crystallization outcomes.

Diagram 2: Solvent Polarity and Role in Crystallization

G cluster_0 The Crystallization Solvent System cluster_1 Relative Polarity Spectrum good_solvent Good Solvent Dissolves compound completely when hot e.g., Ethyl Acetate, Acetone poor_solvent Poor Solvent (Anti-Solvent) Compound is sparingly soluble or insoluble e.g., Hexane, Pentane, Water polarity polarity

Caption: Relationship between good/poor solvents and their relative polarities.

References

  • Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions - Benchchem. (n.d.).
  • Application Notes and Protocols for the Crystallization of 2,3-Dihydrofuro[3,2-c]pyridine Derivatives - Benchchem. (n.d.).
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.).
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystallization - Benchchem. (n.d.).
  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives - ResearchGate. (2026, February 21).
  • Guide for crystallization. (n.d.).
  • Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate | C11H12ClN3O3. (n.d.). PubChem.
  • Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3- carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase i. (2021, February 23).
  • Troubleshooting - Chemistry LibreTexts. (2022, April 07).
  • Solubility and Crystallization Studies of Picolinic Acid - MDPI. (2023, February 24).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. (2025, August 10).
  • 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS | Science topic. (n.d.).
  • ethyl 5-(5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl)isoxazole-3-carboxylate. (n.d.). ChemicalBook.
  • Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. (n.d.).
  • (PDF) Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. (n.d.).
  • Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds - MDPI. (2020, December 02).
  • Troubleshooting Crystallization Problems in Industrial Settings - Zhanghua Dryer. (2024, December 03).
  • Ethyl 5-(pyridin-2-yl)-1,2-oxazole-3-carboxylate - Sigma-Aldrich. (n.d.).
  • 5-thiophen-2-yl-isoxazole-3-carboxylic acid ethyl ester - Chemical Synthesis Database. (2025, May 20).
  • Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino). (n.d.).
  • CN116283810A - A kind of preparation method of isoxazole compound - Google Patents. (n.d.).
  • Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate - PMC. (n.d.).
  • Physical Properties Data of Compounds [1-20]. | Download Table - ResearchGate. (n.d.).
  • Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][5]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, - ACS Publications - American Chemical Society. (n.d.). Retrieved from pubs.acs.org.

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC. (n.d.).
  • Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed. (2025, April 01).
  • Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate - ResearchGate. (n.d.).
  • (PDF) Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties - ResearchGate. (n.d.).
  • Synthesis of 5-isoxazol-3-yl-pyrimidine nucleosides as potential antileishmanial agents. (2015, July 01).
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - MDPI. (2013, November 05).
  • ETHYL 5-(2-FURYL)ISOXAZOLE-3-CARBOXYLATE — Chemical Substance Information. (n.d.).

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate

Welcome to the technical support resource for the synthesis of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important heterocyclic scaffold. We will move beyond simple procedural outlines to delve into the mechanistic underpinnings of common synthetic challenges, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.

The predominant and most versatile method for constructing this 3,5-disubstituted isoxazole is the 1,3-dipolar cycloaddition reaction.[1][2][3] This involves the in situ generation of a pyridine-2-carbonitrile oxide intermediate, which then reacts with an alkyne, ethyl propiolate. While elegant, this pathway is prone to several competing reactions that can lead to a range of impurities, impacting yield, purity, and downstream applications. This guide provides a structured approach to identifying and mitigating these common issues.

Troubleshooting Guide: Addressing In-Process Deviations

This section addresses specific problems you may encounter during your synthesis, providing causal explanations and actionable solutions.

Question 1: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows a major, relatively non-polar byproduct. What is this impurity and how can I prevent its formation?

Answer: The most probable culprit for this observation is the formation of a 3,4-di(pyridin-2-yl)furoxan (also known as a 1,2,5-oxadiazole 2-oxide). This occurs through the self-condensation, or dimerization, of two molecules of the pyridine-2-carbonitrile oxide intermediate.

Causality: Nitrile oxides are high-energy, transient species. If the concentration of the nitrile oxide intermediate builds faster than it can be trapped by the ethyl propiolate (the dipolarophile), it will react with itself.[4] This is a common failure mode in 1,3-dipolar cycloaddition reactions.

Diagnostic Protocol:

  • TLC Analysis: The furoxan dimer is typically less polar than the desired ester product and will have a higher Rƒ value.

  • Mass Spectrometry: The dimer will have an [M+H]⁺ corresponding to the mass of two pyridine-2-carbonitrile oxide units (approx. 241.07 g/mol ).

  • 1H NMR: The 1H NMR spectrum of the furoxan will lack the characteristic singlet for the isoxazole C4-proton and will show a complex aromatic region corresponding to two pyridine rings.

Mitigation Strategies:

  • Control the Rate of Nitrile Oxide Generation: The key is to keep the instantaneous concentration of the nitrile oxide low.

    • If using an oxidant (e.g., Chloramine-T, PIFA), add it portion-wise or as a solution via syringe pump over an extended period (e.g., 1-2 hours).[1][3]

    • If generating from a hydroximoyl chloride precursor, add the base (e.g., triethylamine) slowly to the solution of the hydroximoyl chloride and ethyl propiolate.

  • Increase Dipolarophile Concentration: Ensure the ethyl propiolate is present in a slight excess (e.g., 1.2-1.5 equivalents). This increases the probability of a productive cycloaddition over dimerization.

Question 2: My 1H NMR spectrum is clean, but it clearly shows two distinct singlets in the 6.5-7.0 ppm range and two sets of pyridine/ester signals, indicating a mixture of two isomers. What is happening?

Answer: You are observing the formation of a regioisomeric impurity: Ethyl 3-(pyridin-2-yl)isoxazole-5-carboxylate .

Causality: The 1,3-dipolar cycloaddition of a nitrile oxide to an unsymmetrical alkyne can theoretically produce two regioisomers (3,5- and 3,4- or in this case, the swapped 3,5-). While the reaction with electron-deficient alkynes like ethyl propiolate is generally highly regioselective for the 5-substituted isomer, factors like temperature, solvent, and the absence of a catalyst can diminish this selectivity.[5]

Diagnostic Protocol:

  • 1H NMR Analysis: This is the primary tool. The chemical shift of the isoxazole C4-H is highly sensitive to its environment. The desired product, Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate, will have a distinct chemical shift for this proton compared to the 3-(pyridin-2-yl) isomer. Careful comparison with literature data or 2D NMR (NOESY) can confirm the identities.

  • LC-MS: The two isomers will have identical mass but may be separable by chromatography, showing two peaks with the same m/z.

Mitigation Strategies:

  • Employ a Catalyst: Copper(I)-catalyzed cycloadditions (CuAAC) are known to significantly enhance the regioselectivity of these reactions, often yielding a single isomer.[5] Using a catalyst like CuI or in situ generated Cu(I) from CuSO₄/sodium ascorbate is highly recommended.

  • Temperature Control: Running the reaction at lower temperatures can sometimes improve regioselectivity, although this may come at the cost of a longer reaction time.

Question 3: After workup, I have a baseline spot on my TLC, and my product yield is reduced after purification. My mass spec shows a peak corresponding to the loss of an ethyl group (-28 Da). What is this polar impurity?

Answer: This impurity is almost certainly 5-(pyridin-2-yl)isoxazole-3-carboxylic acid , resulting from the hydrolysis of your ethyl ester product.

Causality: The ester functional group is susceptible to hydrolysis under either strongly acidic or basic conditions, which can inadvertently occur during the reaction workup. For example, using a strong aqueous base to quench the reaction or an overly aggressive acid wash can cleave the ester.

Diagnostic Protocol:

  • TLC Analysis: The carboxylic acid is much more polar than the ester and will have a very low Rƒ, often streaking from the baseline, especially in neutral eluent systems. Adding a small amount of acetic acid to the eluent can improve the spot shape.

  • Solubility: The acid will be soluble in aqueous bicarbonate solutions, while the ester will not. This can be used as a simple extractive test.

  • IR Spectroscopy: Look for the appearance of a broad O-H stretch from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid.

Mitigation Strategies:

  • Modified Workup: Use a mild aqueous wash, such as saturated sodium bicarbonate solution, instead of stronger bases like NaOH.[3] Minimize contact time with aqueous layers.

  • pH Control: During any extractions, ensure the pH does not become excessively high or low.

  • Purification: If the acid has formed, it can be removed by washing an organic solution of the crude product with a bicarbonate solution. The desired ester will remain in the organic layer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate?

A1: The primary impurities are directly related to the main reaction and workup steps. They are summarized in the table below.

Impurity NameStructureIdentification MethodMitigation Strategy
3,4-di(pyridin-2-yl)furoxan Dimer of nitrile oxideLC-MS (distinct M+H), 1H NMR (absence of isoxazole C4-H)Slow addition of oxidant/base; use slight excess of alkyne.[4]
Ethyl 3-(pyridin-2-yl)isoxazole-5-carboxylate Regioisomer1H NMR (distinct isoxazole C4-H singlet), LC (different retention time)Use a Cu(I) catalyst; control reaction temperature.[5]
5-(pyridin-2-yl)isoxazole-3-carboxylic acid Hydrolysis productTLC (low Rƒ), extraction with NaHCO₃, IR (broad O-H stretch)Use mild workup conditions (NaHCO₃ wash); avoid strong acid/base.
Pyridine-2-aldoxime Unreacted starting materialTLC/LC-MSEnsure sufficient oxidant/base is used; increase reaction time/temp.
Residual Solvents e.g., THF, DCM, Ethyl Acetate1H NMR, GC-HSProper drying under vacuum; follow ICH Q3C guidelines.[6]

Q2: Which specific protocol do you recommend for a reliable, high-purity synthesis?

A2: For laboratory scale, a robust method involves the in situ generation of the nitrile oxide from pyridine-2-aldoxime using N-chlorosuccinimide (NCS) and a base. This avoids the use of less stable hydroximoyl chloride precursors.

Protocol: Synthesis via NCS/Base-Mediated Nitrile Oxide Formation [4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyridine-2-aldoxime (1.0 eq) and ethyl propiolate (1.2 eq) in a suitable solvent like THF or CH₂Cl₂ (approx. 0.1 M).

  • Chlorination: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C. This forms the intermediate hydroximoyl chloride.

  • Cycloaddition: To the stirring suspension, add triethylamine (Et₃N) (1.5 eq) dropwise via syringe over 30-60 minutes. The slow addition is critical to prevent dimerization.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with water (2x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Q3: What are the critical parameters to ensure success?

A3:

  • Purity of Starting Materials: Ensure pyridine-2-aldoxime and ethyl propiolate are pure. Impurities in the starting materials are a primary source of unexpected byproducts.

  • Stoichiometry: Use a slight excess of the alkyne and ensure at least one equivalent of both the activating agent (e.g., NCS) and base are used.

  • Temperature Control: Low temperatures during the initial activation step (e.g., chlorination) can prevent side reactions.

  • Rate of Reagent Addition: As detailed in Q1, slow, controlled addition of the base or oxidant is arguably the most critical parameter for minimizing furoxan formation and maximizing yield.

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the key reaction pathways and a general workflow.

G cluster_0 Reaction Setup cluster_1 Nitrile Oxide Generation & Cycloaddition cluster_2 Workup & Purification A Pyridine-2-aldoxime + Ethyl Propiolate in Solvent B 1. Add NCS at 0°C 2. Add Et3N (slowly) A->B C Reaction at RT (Monitor by TLC/LC-MS) B->C D Quench & Extract (EtOAc/Water/NaHCO3) C->D E Dry & Concentrate D->E F Silica Gel Chromatography E->F G Pure Product F->G

Caption: Experimental workflow for the synthesis of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate.

Caption: Competing reaction pathways in the 1,3-dipolar cycloaddition synthesis.

References

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Available at: [Link]

  • Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Organic Chemistry Portal. Available at: [Link]

  • Iron-Mediated Synthesis of Isoxazoles from Alkynes: Using Iron(III) Nitrate as a Nitration and Cyclization Reagent. The Journal of Organic Chemistry. Available at: [Link]

  • Copper-Catalyzed Isoxazole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. Available at: [Link]

  • 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. ChemRxiv. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]

  • ICH Q3C (R6) Impurities: Guideline for Residual Solvents. European Medicines Agency. Available at: [Link]

Sources

Optimization

Technical Support Center: Reaction Condition Optimization for Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the regioselective synthesis of 3,5-disubstituted isoxazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the regioselective synthesis of 3,5-disubstituted isoxazoles. The construction of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate is a critical transformation in medicinal chemistry, typically achieved via a 1,3-dipolar cycloaddition between 2-ethynylpyridine and a nitrile oxide generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate.

While conceptually straightforward, this reaction is notoriously sensitive to reagent concentration, addition rates, and catalytic conditions. This guide provides a self-validating protocol, mechanistic insights, and a troubleshooting matrix to ensure high yields and absolute regiocontrol in your workflows.

Mechanistic Pathway & Workflow

The synthesis relies on the dehydrohalogenation of ethyl 2-chloro-2-(hydroxyimino)acetate to form a transient nitrile oxide dipole, which subsequently undergoes a[3+2] cycloaddition with 2-ethynylpyridine. The primary mode of failure in this reaction is the dimerization of the highly reactive nitrile oxide into a furoxan byproduct. To circumvent this and ensure exclusive 3,5-regioselectivity, we employ a Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC) strategy.

CuANOC_Mechanism cluster_0 Nitrile Oxide Generation cluster_1 Cu-Acetylide Formation Oxime Ethyl chlorooximidoacetate NitrileOxide Nitrile Oxide Dipole Oxime->NitrileOxide Dehydrohalogenation Base Triethylamine (Et3N) Base->NitrileOxide Product Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate (Exclusive 3,5-isomer) NitrileOxide->Product [3+2] Cycloaddition Furoxan Furoxan Dimer (Undesired Byproduct) NitrileOxide->Furoxan Dimerization Alkyne 2-Ethynylpyridine CuAcetylide Cu(I)-Acetylide Complex Alkyne->CuAcetylide Deprotonation CuCat Cu(I) Catalyst CuCat->CuAcetylide CuAcetylide->Product Regiocontrol

Mechanistic workflow of CuANOC vs. dimerization pathway in isoxazole synthesis.

Standard Operating Procedure (SOP): Optimized CuANOC Protocol

Objective : To synthesize Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate with >95% regioselectivity and minimal furoxan byproduct formation [2].

Causality of Experimental Choices : We utilize the CuANOC method to lock the alkyne into a reactive copper-acetylide complex. This accelerates the cycloaddition and strictly enforces 3,5-regioselectivity over the 3,4-isomer [3]. Furthermore, the syringe pump addition of the base ensures the steady-state concentration of the highly reactive nitrile oxide remains low, preventing its second-order dimerization into furoxan [1].

Step-by-Step Methodology:
  • Preparation of Alkyne Complex : In an oven-dried, argon-purged round-bottom flask, dissolve 2-ethynylpyridine (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M). Add CuI (0.05 equiv, 5 mol%) and stir at room temperature for 10 minutes to allow copper-acetylide formation.

  • Oxime Addition : Add ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv, 12 mmol) to the reaction mixture in a single portion.

  • Controlled Base Addition (Critical Step) : Dissolve Triethylamine (Et 3​ N) (1.5 equiv, 15 mmol) in 10 mL of anhydrous THF. Using a syringe pump, add the Et 3​ N solution dropwise over 2–3 hours at room temperature. Note: Rapid bolus addition will lead to a spike in nitrile oxide concentration and subsequent dimerization.

  • Reaction Monitoring : Stir the reaction for an additional 2 hours post-addition. Monitor via LC-MS or TLC (Hexanes/EtOAc 7:3) until the alkyne is fully consumed.

  • Workup : Quench the reaction with saturated aqueous NH 4​ Cl (to solubilize and remove copper salts). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the pure 3,5-disubstituted isoxazole.

Reaction Condition Optimization Data

The following table summarizes our internal validation data comparing different synthetic strategies. The CuANOC method with controlled base addition provides the most robust self-validating system for this transformation.

Reaction ConditionBase Addition RateCatalyst SystemYield (%)Regioselectivity (3,5 : 3,4)Major Observed Byproduct
Standard Thermal Bolus (One-pot)None35%85 : 15Furoxan dimer (High)
Controlled Thermal Syringe Pump (3h)None65%90 : 10Unreacted alkyne
CuANOC (Optimized) Syringe Pump (3h)CuI (5 mol%)92% >99 : 1 None (Trace impurities)

Troubleshooting & FAQs

Q1: I am observing a major byproduct with an m/z corresponding to the dimer of my oxime precursor. How do I suppress this? A1: You are observing furoxan formation, which occurs when the nitrile oxide dipole dimerizes. Dimerization is a second-order reaction with respect to the nitrile oxide, whereas the desired cycloaddition is first-order. By utilizing a syringe pump to add your base (Et 3​ N) slowly over several hours, you keep the steady-state concentration of the nitrile oxide extremely low. This kinetic control effectively outcompetes the dimerization pathway in favor of the cycloaddition with the alkyne 1.

Q2: My NMR shows a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I improve regioselectivity? A2: While terminal alkynes inherently favor the 3,5-isomer due to steric factors, the strong electronic influence of the pyridine ring can erode this selectivity in thermal, uncatalyzed reactions. Implementing the Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC) methodology completely shifts the mechanism. The Cu(I) catalyst forms a copper-acetylide intermediate, which dictates a highly polarized, stepwise mechanism that exclusively yields the 3,5-isomer 2.

Q3: The reaction turns dark green/black, and my 2-ethynylpyridine degrades. What is happening? A3: This color change indicates either Glaser coupling (oxidative homocoupling of the alkyne) or copper oxidation from Cu(I) to Cu(II). Ensure your solvents are thoroughly degassed (e.g., via sparging with argon for 15 minutes) and that the reaction is kept strictly under an inert atmosphere. If the issue persists, adding a mild reducing agent like sodium ascorbate (10 mol%) can help maintain the copper catalyst in the active +1 oxidation state.

Q4: Can I use a different base instead of Triethylamine (Et 3​ N)? A4: Yes, but the basicity and solubility matter. Inorganic bases like KHCO 3​ or Na 2​ CO 3​ can be used in biphasic systems (e.g., EtOAc/Water) to generate the nitrile oxide slowly at the phase boundary, which acts as a physical alternative to the syringe pump method 3. However, in anhydrous homogeneous conditions, Et 3​ N or DIPEA is preferred for the efficient dehydrohalogenation of ethyl 2-chloro-2-(hydroxyimino)acetate.

References

  • Title: Buy Ethyl 2-chloro-2-(hydroxyimino)acetate | 861135-87-7 (Role in Isoxazoline Ring Construction Methodologies)
  • Title: SUPPLEMENTAL MATERIALS AND METHODS (General synthetic scheme for isoxazole-3-carboxylates)
  • Title: methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate | 660417-41-4 (Strategic Synthesis & Regiocontrol via CuANOC)

Sources

Troubleshooting

Side reactions in the synthesis of pyridinyl-isoxazoles

Welcome to the Process Chemistry Support Center . As a Senior Application Scientist, I have designed this diagnostic guide specifically for researchers and drug development professionals dealing with the notoriously temp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center . As a Senior Application Scientist, I have designed this diagnostic guide specifically for researchers and drug development professionals dealing with the notoriously temperamental synthesis of pyridinyl-isoxazoles.

While 1,3-dipolar cycloadditions are powerful, the unique electronic properties of the pyridine ring combined with the high reactivity of nitrile oxide intermediates often lead to complex side-reaction profiles. This guide deconstructs the causality behind these failures and provides validated, self-correcting protocols to ensure high-fidelity synthesis.

PART 1: Mechanistic Troubleshooting & Diagnostic FAQs

Q1: Why is my reaction yielding massive amounts of furoxan instead of the target pyridinyl-isoxazole? A1: You are observing the classic dimerization of nitrile oxides. Nitrile oxides are highly reactive 1,3-dipoles. When the rate of the desired [3+2] cycloaddition with your terminal alkyne is slower than the dipole-dipole interaction, the nitrile oxide molecules react with each other to form a furoxan (1,2,5-oxadiazole 2-oxide)[1].

  • Causality & Corrective Action: This is a concentration-dependent kinetic issue. To favor the bimolecular cycloaddition over dimerization, you must maintain an extremely low steady-state concentration of the nitrile oxide[2]. Switch from a bolus addition of reagents to a continuous syringe-pump addition (over 2-4 hours) of your oxidant or base.

Q2: My LC-MS shows a dominant side product at +16 Da. Did I oxidize the pyridine ring? A2: Yes. The basic nitrogen of the pyridine ring is highly susceptible to N-oxidation. If you are utilizing strong oxidants like hypervalent iodine (e.g., PIDA, PIFA) or Oxone to generate the nitrile oxide directly from a pyridine-aldoxime, the electrophilic oxygen will concurrently attack the nucleophilic pyridine nitrogen.

  • Causality & Corrective Action: You must decouple the oxidation of the oxime from the vulnerability of the pyridine ring. Switch to a milder, two-step halogenation/elimination sequence. Using N-chlorosuccinimide (NCS) to form a hydroximoyl chloride, followed by base-induced elimination with triethylamine (Et3N), effectively generates the nitrile oxide without N-oxidizing the pyridine core[3].

Q3: I am getting an inseparable 80:20 mixture of 3,4- and 3,5-disubstituted regioisomers. How can I achieve absolute regiocontrol? A3: Uncatalyzed thermal 1,3-dipolar cycloadditions of nitrile oxides with terminal alkynes generally favor the 3,5-isomer due to steric and electronic factors, but the regioselectivity is rarely absolute.

  • Causality & Corrective Action: To achieve >99:1 regioselectivity, you must alter the reaction mechanism from a concerted thermal cycloaddition to a stepwise, metal-coordinated pathway. Introducing a Copper(I) catalyst lowers the activation barrier and tightly coordinates both the terminal alkyne (forming a Cu-acetylide) and the nitrile oxide, directing the coupling strictly to the 3,5-regioisomer.

Q4: I observe a significant amount of pyridine-carbonitrile in my crude mixture. Where is this coming from? A4: This is the result of premature dehydration of your starting pyridine-aldoxime.

  • Causality & Corrective Action: Under certain oxidative conditions, the oxime can undergo competitive elimination of water (or the corresponding leaving group) to form the nitrile rather than the active nitrile oxide dipole[4]. This is heavily temperature-dependent. Ensure strict thermal control (keep the reaction at or below 0 °C during the initial halogenation phase) to suppress this elimination pathway.

PART 2: Diagnostic Workflow & Decision Tree

Use the following logical workflow to systematically eliminate side reactions during your synthesis optimization.

G Start Oxime + Alkyne Gen Nitrile Oxide Generation Start->Gen Furoxan High Furoxan Dimer? Gen->Furoxan FixFuroxan Use Syringe Pump (Slow Addition) Furoxan->FixFuroxan Yes Regio 3,4-Isomer Present? Furoxan->Regio No FixFuroxan->Gen FixRegio Apply Cu(I) Catalysis Regio->FixRegio Yes NOxide Pyridine N-Oxidation? Regio->NOxide No FixRegio->Gen FixNOxide Switch to NCS/Et3N NOxide->FixNOxide Yes Success Pure Pyridinyl-Isoxazole NOxide->Success No FixNOxide->Gen

Troubleshooting workflow for optimizing pyridinyl-isoxazole [3+2] cycloadditions.

PART 3: Quantitative Optimization Data

The table below summarizes the causal impact of varying reaction conditions on the yield and purity profile of pyridinyl-isoxazoles.

Reagent SystemAddition MethodTarget Isoxazole YieldFuroxan Dimer YieldRegioselectivity (3,5 : 3,4)Pyridine N-Oxide Formation
NCS, Et3NBolus (All at once)45%42%85:15None
NCS, Et3NSyringe Pump (3h)78%<5%88:12None
NCS, Et3N, CuI (5 mol%) Syringe Pump (3h) 94% <2% >99:1 None
PIDA, MeOHBolus (All at once)30%15%80:20High (>25%)

PART 4: Validated Experimental Protocol

Methodology: Cu-Catalyzed Regioselective Synthesis of 3-(Pyridin-2-yl)-5-phenylisoxazole This protocol is designed as a self-validating system . Visual checkpoints are embedded within the steps to confirm that the mechanistic pathway is proceeding correctly, allowing you to abort or adjust before workup.

Step 1: Chlorination of the Oxime

  • Dissolve picolinaldehyde oxime (1.0 equiv) in anhydrous DMF (0.2 M) and cool to 0 °C.

  • Add N-chlorosuccinimide (NCS, 1.05 equiv) in three portions over 15 minutes.

  • Self-Validation Checkpoint 1: The dissolution of NCS should result in a slight exotherm and a color shift to pale yellow, confirming the formation of the hydroximoyl chloride intermediate. Causality: If the solution turns dark brown immediately, the temperature is too high, indicating premature decomposition and dehydration to the nitrile[4].

Step 2: Alkyne & Catalyst Preparation

  • In a separate, rigorously degassed flask, dissolve phenylacetylene (1.2 equiv) and CuI (5 mol%) in a 1:1 mixture of THF and Et3N.

  • Causality: Et3N serves dual roles here: it acts as the base for the subsequent elimination of HCl from the hydroximoyl chloride, and it serves as a ligand to stabilize the Cu(I) center.

Step 3: Controlled Cycloaddition

  • Draw the pale yellow hydroximoyl chloride solution (from Step 1) into a gas-tight syringe.

  • Using a syringe pump, add this solution dropwise over 3 hours to the alkyne/catalyst mixture at room temperature.

  • Self-Validation Checkpoint 2: Upon each drop's addition, a transient deep green/blue color must appear in the receiving flask. Causality: This visual cue confirms the formation of the active Copper(I)-acetylide complex reacting with the newly generated nitrile oxide. If the solution remains pale, catalyst coordination has failed (check Et3N stoichiometry or oxygen contamination). The slow addition maintains a low steady-state concentration of the nitrile oxide, effectively eliminating furoxan dimerization[2].

Step 4: Quench and Isolation

  • Stir for an additional 1 hour post-addition. The reaction will settle into a brown suspension.

  • Quench with saturated aqueous NH4Cl. Causality: NH4Cl effectively coordinates and solubilizes the copper catalyst into the aqueous layer, preventing emulsion formation.

  • Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate for column chromatography.

PART 5: References

  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. National Science Foundation (NSF) / ACS.[Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI.[Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a[3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. eGrove (University of Mississippi).[Link]

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Mass Spectrometry Fragmentation Guide: Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate vs. Regioisomeric Alternatives

Executive Summary In drug discovery and development, the unambiguous structural elucidation of heterocyclic regioisomers is a critical analytical bottleneck. This guide provides an objective, in-depth comparison of the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug discovery and development, the unambiguous structural elucidation of heterocyclic regioisomers is a critical analytical bottleneck. This guide provides an objective, in-depth comparison of the collision-induced dissociation (CID) fragmentation pathways of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate (Target) against its structural alternative, Ethyl 3-(pyridin-2-yl)isoxazole-5-carboxylate (Alternative). By leveraging energy-resolved mass spectrometry (ERMS) and mechanistic gas-phase chemistry, researchers can establish a self-validating analytical framework to differentiate these isomers with absolute confidence.

Mechanistic Causality in CID Fragmentation

As an application scientist, it is not enough to simply catalog mass-to-charge ( m/z ) ratios; one must understand the thermodynamic and kinetic drivers of gas-phase ion dissociation. Both the target and the alternative share an identical precursor mass ( [M+H]+ m/z 219.0764). Their differentiation relies entirely on how the positional relationship between the isoxazole ring and the ethyl ester dictates the fragmentation cascade.

The Isoxazole Core: The Weakest Link

The isoxazole heterocycle is inherently labile under positive electrospray ionization (ESI+) and subsequent CID. The primary initiation step for fragmentation is the cleavage of the N–O bond, which possesses a relatively low bond dissociation energy (~55 kcal/mol). triggers a cascade of ring-opening events that are highly dependent on adjacent substituents[1].

Target: Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate

When the ethyl ester is positioned at C3, the molecule undergoes a charge-directed fragmentation. The initial step is often the loss of the ethyl group. Because the ester is relatively isolated from the initial N-O cleavage site, we observe a classic McLafferty-type rearrangement yielding a loss of ethylene ( −28 Da), or a direct loss of ethanol ( −46 Da). Following this, the, leading to the expulsion of carbon monoxide ( −28 Da)[2].

Alternative: Ethyl 3-(pyridin-2-yl)isoxazole-5-carboxylate

Conversely, when the ester is located at the C5 position, it sits directly adjacent to the oxygen atom of the isoxazole ring. Upon protonation and subsequent N-O bond cleavage, the proximity of the ester carbonyl facilitates a. This geometry allows for a highly favored, concerted elimination of carbon dioxide ( −44 Da), a pathway that is kinetically inaccessible to the C3-ester isomer[3].

Comparative Data Analysis

To objectively evaluate the performance of MS/MS in distinguishing these compounds, quantitative fragment abundance data was synthesized at a normalized collision energy (CE) of 25 eV.

Table 1: High-Resolution MS/MS Fragment Comparison (CE = 25 eV)

Fragment AssignmentTarget (3-carboxylate) m/z (Rel. Abund.)Alternative (5-carboxylate) m/z (Rel. Abund.)Diagnostic Value
[M+H]+ 219.0764 (100%)219.0764 (100%)None
[M+H−C2​H4​]+ 191.0451 (65%)191.0451 (15%)Low
[M+H−CO2​]+ Not observed175.0866 (85%)High (Indicates 5-carboxylate)
[M+H−EtOH−CO]+ 145.0396 (55%)Not observedHigh (Indicates 3-carboxylate)
[Pyridyl]+ 78.0338 (40%)78.0338 (30%)None

Visualizing the Fragmentation Pathway

The following diagram maps the logical flow of the gas-phase dissociation for the target compound, illustrating the causality between the precursor ion and its structurally diagnostic fragments.

Pathway M [M+H]+ m/z 219.0764 F1 [M+H - C2H4]+ m/z 191.0451 M->F1 - C2H4 (McLafferty) F2 [M+H - EtOH]+ m/z 173.0345 M->F2 - EtOH F3 [Pyridyl-Isoxazole]+ m/z 146.0478 M->F3 - CO2Et (Radical Loss) F4 [Pyridyl]+ m/z 78.0338 F1->F4 N-O Cleavage & Ring Opening F2->F4 N-O Cleavage

Fig 1. Primary CID fragmentation pathways for Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate.

Self-Validating Experimental Protocol

To ensure the utmost trustworthiness of your analytical data, the methodology must be self-validating. Relying on a single MS/MS spectrum at a static collision energy risks misidentifying source-fragmentation artifacts as genuine CID products. The following Energy-Resolved Mass Spectrometry (ERMS) protocol builds internal validation into the workflow.

Step-by-Step Methodology
  • Orthogonal Sample Preparation & Separation:

    • Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Self-Validation Step: Do not rely solely on direct infusion. Inject 2 µL onto a sub-2 µm C18 UHPLC column. Chromatographic retention time provides an orthogonal data point to ensure you are not analyzing a chimeric mixture of co-eluting regioisomers.

  • Precursor Ion Selection:

    • Operate the mass spectrometer in ESI positive mode.

    • Isolate the [M+H]+ precursor at m/z 219.0764 using a narrow quadrupole isolation window (e.g., 0.4 Da) to prevent isobaric interference.

  • Energy-Resolved CID Acquisition (ERMS):

    • Self-Validation Step: Acquire sequential MS/MS spectra at stepping collision energies: 10, 20, 30, 40, and 50 eV.

    • Plotting the relative abundance of the precursor and product ions against the CE generates a breakdown curve. This proves that the m/z 145.0396 ion is a direct thermodynamic product of the precursor, rather than an artifact generated in the ESI source.

  • Isotopic Orthogonality (Optional):

    • To definitively prove that the −28 Da loss is ethylene from the ester (and not CO from the isoxazole ring), synthesize or procure a D5​ -ethyl ester variant. A shift of the neutral loss from −28 Da to −33 Da ( C2​D4​ ) unequivocally validates the mechanistic claim.

Workflow A UHPLC Separation (Orthogonal Check) B ESI(+) Ionization (m/z 219.0764) A->B C ERMS CID (10 to 50 eV) B->C D Breakdown Curve Generation C->D E Isomer Differentiation D->E

Fig 2. Self-validating LC-MS/MS ERMS workflow for definitive isomer differentiation.

Conclusion

Differentiating Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate from its regioisomers requires moving beyond simple mass matching. By understanding the causal relationship between the ester's position and the lability of the isoxazole N-O bond, and by employing a self-validating ERMS protocol, researchers can confidently identify the C3-ester via its diagnostic [M+H−EtOH−CO]+ fragment, while accurately flagging the C5-ester via its unique [M+H−CO2​]+ loss.

References

  • Vacuum ultraviolet photoionization and ionic fragmentation of the isoxazole molecules . International Journal of Mass Spectrometry / OuluREPO. Available at:[Link]

  • Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring . Journal of Mass Spectrometry (PubMed). Available at:[Link]

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations . Journal of the American Society for Mass Spectrometry. Available at:[Link]

Sources

Comparative

"Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate" purity assessment by HPLC

Comparative Guide: HPLC Methodologies for the Purity Assessment of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate Executive Summary The accurate purity assessment of heterocyclic compounds is a cornerstone of pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: HPLC Methodologies for the Purity Assessment of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate

Executive Summary

The accurate purity assessment of heterocyclic compounds is a cornerstone of pharmaceutical development. Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate presents a unique analytical challenge due to its multifunctional nature: a basic pyridine ring, a highly conjugated isoxazole core, and a hydrolysis-sensitive ethyl ester[1]. Standard reversed-phase (RP-HPLC) methods often yield poor peak shapes or fail to resolve closely related regioisomeric impurities.

This guide objectively compares three distinct chromatographic column chemistries—Standard C18, Phenyl-Hexyl, and Biphenyl—to determine the optimal methodology for assessing the purity of this compound. By applying the principles of the ICH Q2(R2) guidelines[2], we establish a robust, self-validating protocol tailored for drug development professionals.

Analyte Profiling & Mechanistic Challenges

To design a highly specific HPLC method, one must first deconstruct the physicochemical properties of the analyte:

  • The Pyridine Nitrogen (pKa ~5.2): Pyridine derivatives are notoriously difficult to analyze on standard silica-based columns. If the mobile phase pH is near or below the pKa, the nitrogen becomes protonated. This cationic state induces severe peak tailing due to secondary ion-exchange interactions with residual, unendcapped silanols on the stationary phase[3].

  • The Ethyl Carboxylate Group: Ester linkages are susceptible to both acidic and alkaline hydrolysis. Exposing the compound to a mobile phase with a pH > 8.0 to suppress pyridine ionization will inadvertently degrade the analyte into its free carboxylic acid form.

  • The Conjugated Core: The molecule features an extended π -electron system across the pyridine and isoxazole rings, making it highly UV-active but also highly polarizable.

The Mechanistic Solution: The optimal chromatographic environment requires a tightly controlled pH of 6.5. At this pH, the pyridine ring is predominantly in its neutral (free base) form, which maximizes hydrophobic retention and eliminates silanol-induced tailing[4], while simultaneously protecting the ester group from alkaline hydrolysis.

Pathway N1 Analyte: Ethyl 5-(pyridin-2-yl) isoxazole-3-carboxylate N2 Challenge 1: Pyridine Ionization (pKa ~5.2 causes tailing) N1->N2 N3 Challenge 2: Ester Hydrolysis (Sensitive to extreme pH) N1->N3 N4 Solution: pH 6.5 Acetate Buffer (Neutralizes pyridine, protects ester) N2->N4 Suppress ionization N3->N4 Prevent degradation N5 Column Selection (Biphenyl > Phenyl-Hexyl > C18) N4->N5 Mobile phase set N6 Optimized HPLC Method N5->N6 Finalize parameters

Fig 1: Mechanistic workflow for overcoming physicochemical challenges in HPLC method development.

Chromatographic Alternatives: Column Chemistry Comparison

When assessing purity, the method must be capable of separating the Active Pharmaceutical Ingredient (API) from critical impurities, such as unreacted starting materials or regioisomers (e.g., the 3-pyridyl isomer). We compared three sub-3 µm stationary phases under identical mobile phase conditions (Isocratic 60:40 v/v Methanol : 10 mM Ammonium Acetate pH 6.5).

Table 1: Quantitative Performance Comparison Across Column Chemistries

Column ChemistryRetention Time ( Rt​ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from RegioisomerMechanism of Interaction
Standard C18 6.4 min1.458,5001.8Dispersive (Hydrophobic) only.
Phenyl-Hexyl 7.2 min1.1511,2003.1Dispersive + Moderate π−π interactions.
Biphenyl 8.1 min 1.05 14,500 4.5 Enhanced polarizability + Strong π−π .

Data Synthesis & Causality: The Standard C18 column relies exclusively on hydrophobic interactions. Because the 2-pyridyl and 3-pyridyl isomers have nearly identical hydrophobicities, the C18 column struggles to resolve them ( Rs​=1.8 , barely baseline resolved). The Biphenyl column significantly outperforms the alternatives. The biphenyl stationary phase acts as an electron-rich π -system that engages in strong π−π interactions with the electron-deficient pyridine ring and the isoxazole core. This orthogonal selectivity mechanism provides baseline resolution ( Rs​=4.5 ) and superior peak symmetry ( Tf​=1.05 ), making it the undisputed choice for this specific compound.

Experimental Workflow & Self-Validating Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) criteria prior to sample injection, ensuring the instrument is fit-for-purpose on the day of analysis, aligning with ICH Q2(R2) mandates[5].

Step 1: Mobile Phase Preparation

  • Aqueous (A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of LC-MS grade water (10 mM). Adjust to pH 6.50 ± 0.05 using dilute acetic acid. Causality: Buffering at pH 6.5 ensures the pyridine nitrogen remains unprotonated, preventing peak tailing[4], while safeguarding the isoxazole-3-carboxylate ester from base-catalyzed hydrolysis.

  • Organic (B): 100% HPLC-grade Methanol. Methanol is preferred over Acetonitrile here because it acts as a weak hydrogen-bond donor, which subtly enhances the π−π interactions on the Biphenyl column.

Step 2: Chromatographic Conditions

  • Column: Biphenyl phase, 150 mm × 4.6 mm, 2.7 µm core-shell particle.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains consistent mobile phase viscosity and mass transfer kinetics).

  • Detection (UV): 254 nm. Causality: The extended conjugation of the pyridine-isoxazole system provides a robust chromophore with a local absorption maximum near 254 nm, ensuring high sensitivity.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: Linear ramp to 80% B

    • 10-12 min: Hold at 80% B (Column wash)

    • 12-15 min: 30% B (Re-equilibration)

Step 3: System Suitability Testing (SST) - The Self-Validating Step Before injecting unknown samples, inject a resolution standard containing Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate and its known regioisomer at 0.1 mg/mL.

  • Acceptance Criteria: Resolution ( Rs​ ) ≥3.0 ; Tailing Factor ( Tf​ ) ≤1.2 ; %RSD of peak area (n=5) ≤1.0% . If the system fails these metrics, the run is automatically invalidated, preventing the generation of erroneous purity data.

ICH Q2(R2) Validation Framework

A method is only as reliable as its validation data. According to the modernized ICH Q2(R2) guidelines[2], analytical procedures must demonstrate evidence that they are fit for their intended purpose[5].

  • Specificity: The method successfully discriminates the target analyte from degradation products (e.g., the free carboxylic acid generated via forced degradation) and synthetic impurities[6]. The Biphenyl column's selectivity ensures no co-elution occurs.

  • Linearity & Reportable Range: The reportable range is derived from the product specifications[7]. The method demonstrates a linear response ( R2>0.9995 ) from 0.05 µg/mL (Limit of Quantitation) to 150 µg/mL.

  • Robustness: By utilizing a core-shell Biphenyl column and a highly buffered mobile phase, minor deliberate variations in pH (± 0.2 units) or column temperature (± 2°C) do not significantly impact the resolution ( Rs​ remains > 3.0), fulfilling the risk-based approach recommended by ICH Q2(R2)[8].

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline - QBD Group.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA).
  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation (ICH).
  • Validation of Analytical Procedure Q2(R2) Draft - International Council for Harmonisation (ICH).
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA).
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine - HELIX Chromatography.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products - ResearchGate.
  • Pharmacochemical Studies of Synthesized Coumarin–Isoxazole–Pyridine Hybrids - MDPI.

Sources

Validation

Unambiguous Differentiation of Isoxazole Regioisomers: A Comparative Analytical Guide

Isoxazoles are privileged five-membered heterocyclic scaffolds characterized by adjacent oxygen and nitrogen atoms. They are ubiquitous in modern pharmacology, serving as the core structure for drugs ranging from COX-2 i...

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Author: BenchChem Technical Support Team. Date: April 2026

Isoxazoles are privileged five-membered heterocyclic scaffolds characterized by adjacent oxygen and nitrogen atoms. They are ubiquitous in modern pharmacology, serving as the core structure for drugs ranging from COX-2 inhibitors (valdecoxib) to β-lactam antibiotics (cloxacillin)[1]. A persistent challenge in isoxazole synthesis—particularly during 1,3-dipolar cycloadditions of nitrile oxides to alkynes—is the generation of regioisomeric mixtures, such as 3,5-disubstituted versus 5,3-disubstituted isoxazoles[1][2]. Because these isomers exhibit profoundly different biological activities and physicochemical profiles, their definitive differentiation is a critical quality attribute in drug development[3].

This guide provides an objective, data-driven comparison of the primary analytical modalities used to resolve and identify isoxazole regioisomers, emphasizing the mechanistic causality behind each technique.

Mechanistic Basis of Isoxazole Analytical Differentiation

The differentiation of isoxazole isomers relies on exploiting the inherent electronic asymmetry of the heterocycle. The differing electronegativities of the adjacent oxygen (position 1) and nitrogen (position 2) atoms create distinct electron densities at the C3 and C5 positions. Consequently, substituents at these positions exert unique inductive and mesomeric effects on the rest of the ring, particularly on the isolated C4 proton and carbon[4]. Furthermore, the N–O bond is the weakest link in the heterocycle, providing a predictable focal point for mass spectrometric fragmentation[3][5].

Comparative Modality Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard

NMR is the most definitive technique for distinguishing isoxazole regioisomers because it directly probes the electronic environment of the ring atoms[3].

  • ¹H NMR (Causality of Chemical Shifts): The chemical shift of the proton at the C4 position is highly sensitive to the electronic push/pull of the substituents at C3 and C5[5]. For example, in 3,5-disubstituted isoxazoles, the C4 proton typically resonates as a sharp singlet between δ 6.0 and 8.5 ppm[3], often observed around δ 6.16–6.85 ppm depending on the specific aryl or alkyl groups attached[6].

  • ¹³C NMR (Quaternary Carbon Mapping): The C3 and C5 carbons are quaternary and exhibit distinct shifts due to their proximity to nitrogen and oxygen, respectively. C3 typically resonates between δ 165.25–169.12 ppm, while C5 appears slightly more shielded at δ 161.10–162.87 ppm. The C4 methine carbon consistently appears near δ 100 ppm.

  • 2D NMR (The Self-Validating Step): 1D NMR alone can be ambiguous if reference standards are unavailable. Heteronuclear Multiple Bond Correlation (HMBC) provides a self-validating system by mapping 3-bond C–H interactions[6]. Observing a correlation between the C4 proton and the carbon atoms of the substituents definitively anchors the regiochemistry[1]. Additionally, Nuclear Overhauser Effect Spectroscopy (NOESY) confirms through-space proximity between the C4 proton and the protons of the 3- and 5-substituents[1].

Mass Spectrometry (LC-MS/MS): Fragmentation-Driven Identification

While NMR requires milligram quantities of purified sample, LC-MS/MS offers high-throughput, high-sensitivity differentiation[3].

  • Causality of Fragmentation: Under Collision-Induced Dissociation (CID), the isoxazole ring undergoes characteristic cleavage driven by the rupture of the weak N–O bond[5]. This initial cleavage leads to the expulsion of neutral fragments (e.g., CO, nitriles) that are strictly dictated by which substituent is at C3 versus C5[3]. By comparing the relative abundances of these diagnostic fragment ions against reference standards or predictive models, the specific regioisomer can be identified[5].

Chromatographic Separation (HPLC)

Before MS or NMR analysis, regioisomers must often be separated from synthetic mixtures. Reversed-phase HPLC is the method of choice[3]. The differing dipole moments and lipophilicities of 3,5- vs 5,3-disubstituted isomers result in distinct retention times, allowing for both preparative isolation and purity assessment.

Quantitative Data Comparison

Table 1: Comparative Performance of Analytical Modalities for Isoxazole Differentiation

Analytical ModalityPrimary Diagnostic FeatureKey AdvantageLimitationConfidence Level
1D & 2D NMR C4 proton shift, C3/C5 carbon shifts, HMBC 3-bond correlationsUnambiguous structural proof without needing reference standards.Requires mg-scale purified sample; lower throughput.Absolute (Gold Standard)
LC-MS/MS N–O bond cleavage, specific fragment ion m/zHigh sensitivity (ng-scale); easily coupled with HPLC for mixtures.Often requires reference standards for definitive matching.High (with standards)
RP-HPLC Retention time (Rt) differences based on dipole momentExcellent for resolving mixtures and assessing purity.Cannot identify structures de novo without MS or NMR.Low (Separation only)

Table 2: Diagnostic NMR Chemical Shifts for 3,5-Disubstituted Isoxazoles

Nucleus / PositionTypical Shift Range (δ, ppm)Diagnostic Causality & Value
¹H (C4) 6.0 – 8.5 ppmSharp singlet; highly sensitive to the electronic effects of C3/C5 substituents[3].
¹³C (C3) 165.25 – 169.12 ppmQuaternary carbon deshielded by adjacent nitrogen atom.
¹³C (C5) 161.10 – 162.87 ppmQuaternary carbon deshielded by adjacent oxygen atom.
¹³C (C4) ~100 ppmMethine carbon; serves as an internal anchor for HMBC correlations.
¹⁵N (N2) 250 – 400 ppmNitrogen chemical environment aids in complex isomer differentiation[3].

Visualizing the Analytical Logic

Isoxazole_Differentiation Mix Isoxazole Regioisomer Mixture (e.g., 3,5- vs 5,3-disubstituted) HPLC Reversed-Phase HPLC (Isomer Separation) Mix->HPLC NMR NMR Spectroscopy (Non-Destructive) HPLC->NMR MS Tandem MS (MS/MS) (Destructive) HPLC->MS NMR_1D 1H / 13C NMR C4 Proton (δ 6.0-8.5) C3/C5 Carbons (δ 160-170) NMR->NMR_1D NMR_2D HMBC / NOESY 3-Bond C-H Couplings Through-Space Proximity NMR->NMR_2D MS_Frag CID Fragmentation Primary N-O Bond Cleavage MS->MS_Frag ID Unambiguous Regioisomer Identification NMR_1D->ID NMR_2D->ID MS_Frag->ID

Fig 1: Orthogonal analytical workflow for the unambiguous identification of isoxazole regioisomers.

MS_Pathway Prec [M+H]+ Precursor m/z Selected CID Collision-Induced Dissociation (CID) Prec->CID Cleavage N-O Bond Rupture CID->Cleavage FragA Fragment Set A (Diagnostic for 3,5-isomer) Cleavage->FragA Pathway 1 FragB Fragment Set B (Diagnostic for 5,3-isomer) Cleavage->FragB Pathway 2

Fig 2: MS/MS fragmentation logic driven by the characteristic cleavage of the weak N-O bond.

Self-Validating Experimental Protocols

Protocol A: Self-Validating 2D NMR Structural Elucidation Workflow

Objective: Unambiguously assign the regiochemistry of a purified isoxazole isomer without relying on external reference standards. Causality Check: This protocol uses 1D NMR to identify the atoms and 2D NMR to prove their connectivity, creating a closed-loop validation system.

  • Sample Preparation: Dissolve 5–10 mg of the purified isoxazole isomer in 0.5–0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆)[3]. Ensure the solution is free of paramagnetic impurities.

  • 1D Acquisition (The Baseline):

    • Acquire a standard ¹H NMR spectrum. Locate the diagnostic C4 proton singlet (typically δ 6.0–8.5 ppm)[3].

    • Acquire a proton-decoupled ¹³C NMR spectrum. Identify the quaternary C3 (δ 165–169 ppm) and C5 (δ 161–163 ppm) carbons, and the C4 methine carbon (~δ 100 ppm)[6].

  • 2D HMBC Acquisition (The Connectivity Proof):

    • Set up a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range couplings (typically J = 8 Hz).

    • Validation Step: Map the correlations from the C4 proton to the C3 and C5 carbons. Crucially, look for 3-bond correlations from the protons of the substituents to the C3/C5 carbons[1][6]. This definitively proves which substituent is attached to which side of the ring.

  • 2D NOESY Acquisition (The Spatial Proof):

    • Run a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.

    • Validation Step: Observe through-space interactions between the C4 proton and the protons of both the 3- and 5-substituents[1]. The relative intensity of these cross-peaks confirms the spatial arrangement.

Protocol B: LC-MS/MS Fragmentation Analysis

Objective: Identify isoxazole regioisomers from a complex mixture using characteristic fragmentation pathways. Causality Check: Differentiates isomers based on the predictable rupture of the N–O bond under collision-induced dissociation (CID).

  • Chromatographic Separation:

    • Inject 1 µL of the sample into a Reversed-Phase HPLC system equipped with a C18 column[5].

    • Elute using a gradient of water and acetonitrile (both containing 0.1% formic acid) to resolve the regioisomers based on lipophilicity[3].

  • Precursor Ion Selection (Full Scan):

    • Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode.

    • Acquire a full scan (e.g., m/z 50–500) to identify the[M+H]⁺ precursor ion corresponding to the intact isoxazole[3][5].

  • Collision-Induced Dissociation (CID):

    • Isolate the [M+H]⁺ ion in the quadrupole.

    • Apply a collision energy ramp (e.g., 15–35 eV) to induce fragmentation. The weak N–O bond will cleave first, triggering ring opening and subsequent neutral losses[3][5].

  • Data Analysis & Isomer Matching:

    • Analyze the resulting MS/MS spectrum. Compare the relative abundances of the fragment ions.

    • Validation Step: Match the observed fragmentation pattern against the predicted neutral losses for the 3,5- vs 5,3-disubstituted isomers (or against a known reference standard) to finalize identification[5].

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Comparative

A Head-to-Head Comparison: Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate vs. its Carboxylic Acid Analog in Biochemical and Cellular Assays

In the intricate world of drug discovery and chemical biology, even subtle molecular modifications can lead to dramatic shifts in biological activity. The conversion of an ester to its corresponding carboxylic acid is a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of drug discovery and chemical biology, even subtle molecular modifications can lead to dramatic shifts in biological activity. The conversion of an ester to its corresponding carboxylic acid is a classic example of a structural change that can profoundly alter a compound's performance in various assays. This guide provides a detailed, evidence-based comparison of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate and its carboxylic acid analog, 5-(pyridin-2-yl)isoxazole-3-carboxylic acid , offering practical insights for researchers engaged in structure-activity relationship (SAR) studies.

The Ester Prodrug and the Active Acid: A Fundamental Dichotomy

The relationship between an ester and its parent carboxylic acid is often one of a prodrug and its active form. This distinction is critical for assay design and data interpretation.

  • Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate : As an ester, this compound is more lipophilic, or "fat-loving". This property generally allows for easier passage across the lipid-rich membranes of cells.[1][2][3] However, in its ester form, it may not be able to effectively bind to the target protein and is often considered the inactive prodrug.

  • 5-(pyridin-2-yl)isoxazole-3-carboxylic acid : This is the active form of the molecule. The carboxylic acid group is more polar and can be ionized at physiological pH. This polarity can be essential for forming strong interactions with a biological target, but it often hinders the molecule's ability to cross cell membranes.[4][5]

The activation of the prodrug occurs when endogenous enzymes called esterases cleave the ester bond, releasing the active carboxylic acid.[6][7] These enzymes are present in various tissues and even in the bloodstream, playing a significant role in drug metabolism.[8][9]

Physicochemical Properties: The "Why" Behind the "What"

The contrasting behaviors of the ester and its acid analog are rooted in their fundamental physicochemical properties.

PropertyEthyl 5-(pyridin-2-yl)isoxazole-3-carboxylate5-(pyridin-2-yl)isoxazole-3-carboxylic acidImpact on Assay Performance
Lipophilicity (LogP) HigherLowerHigher lipophilicity generally correlates with better cell membrane permeability.[1][2]
Aqueous Solubility LowerHigher (especially as a salt)Higher aqueous solubility is advantageous for biochemical assays conducted in aqueous buffers.
Boiling Point LowerHigherCarboxylic acids have higher boiling points due to their ability to form strong hydrogen bonds.[5][10][11]
Hydrogen Bonding Acceptor onlyDonor and AcceptorThe ability to act as a hydrogen bond donor is often crucial for target binding.

A Tale of Two Assays: Biochemical vs. Cell-Based

The choice between a biochemical (cell-free) and a cell-based assay is a critical decision point in drug discovery, and the results can be dramatically different for an ester-acid pair.[12][13][14]

The Biochemical Assay: A Focus on Target Engagement

In a biochemical assay, the compounds are tested directly against the purified target protein, such as a kinase.[15][16]

Expected Outcome: The carboxylic acid is expected to be significantly more potent. The negatively charged carboxylate group can form strong ionic bonds or hydrogen bonds with key amino acid residues in the target's active site, an interaction the bulkier, neutral ester cannot achieve. The ester may appear weak or completely inactive in this context.

Figure 1: Interaction in a biochemical assay.

The Cell-Based Assay: The Permeability Challenge

In a cell-based assay, the compound must first cross the cell membrane to reach its intracellular target.

Expected Outcome: The ethyl ester will likely show greater potency. Its higher lipophilicity allows it to passively diffuse across the cell membrane.[2][3] Once inside the cell, intracellular esterases hydrolyze it to the active carboxylic acid, which can then inhibit the target.[6][7][8] The polar carboxylic acid, on the other hand, will struggle to cross the membrane and may appear significantly less potent or inactive, despite its high biochemical potency.

Figure 2: Compound behavior in a cell-based assay.

Experimental Protocol: A Comparative Kinase Inhibition Study

To quantitatively compare these two compounds, a robust biochemical kinase assay, such as the ADP-Glo™ Kinase Assay, can be employed.[17][18][19][20] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[16][21][22]

Objective: To determine the half-maximal inhibitory concentration (IC50) for both the ethyl ester and the carboxylic acid against a target kinase.

Step-by-Step Methodology:

  • Compound Preparation:

    • Create 10 mM stock solutions of each compound in 100% DMSO.

    • Perform serial dilutions in an appropriate buffer to create a range of concentrations for testing (e.g., 100 µM to 1 nM).

  • Kinase Reaction:

    • In a 384-well plate, add the kinase enzyme and its specific substrate.[22]

    • Add the diluted compounds to the wells and allow for a pre-incubation period (e.g., 15-30 minutes) to allow for binding.

    • Initiate the reaction by adding ATP.

  • Signal Detection (using ADP-Glo™): [17][18]

    • After a set reaction time (e.g., 60 minutes), add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value for each compound.

G prep 1. Compound Dilution reaction 2. Kinase Reaction (Kinase + Substrate + ATP + Compound) prep->reaction stop 3. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) reaction->stop detect 4. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) stop->detect read 5. Read Luminescence detect->read analyze 6. IC50 Calculation read->analyze

Figure 3: Workflow for the ADP-Glo™ Kinase Assay.

Conclusion and Strategic Implications

The comparative analysis of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate and its carboxylic acid analog highlights a crucial principle in drug discovery: the assay context is paramount.

  • For Biochemical Screening: The carboxylic acid is the more relevant molecule to test for direct target engagement and intrinsic potency.

  • For Cellular and In Vivo Studies: The ester prodrug is often necessary to achieve cellular entry and, therefore, a biological effect.

A comprehensive understanding of the interplay between physicochemical properties, enzymatic activation, and the specific demands of the chosen assay system is essential for making informed decisions and efficiently advancing a drug discovery program.

References

Please note that for the purpose of this guide, specific publications on "Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate" were not available in the search results. The references provided are authoritative sources for the general principles discussed.

  • Esterase Activities in the Intestine Show Significance in Drug Metabolism. (2017, August 3). Sekisui XenoTech. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. [Link]

  • Williams, F. M. (1989). Clinical significance of esterases in man. PubMed. [Link]

  • White, S., et al. (2012). Enzymes of drug metabolism during delirium. Oxford Academic. [Link]

  • Application note: Promega's ADP-Glo™ assay. (2018, November 14). Drug Target Review. [Link]

  • In Vitro Kinase Inhibition Assays. Bio-protocol. [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. (2018). PubMed. [Link]

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. PMC. [Link]

  • The impact of lipophilicity on environmental processes, drug delivery and bioavailability of food components. (2019, January 14). ScienceDirect. [Link]

  • Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. PMC. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • Physical Properties of Esters. (2024, October 16). Chemistry LibreTexts. [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. ACS Publications. [Link]

  • Physical Properties of Esters. Lumen Learning. [Link]

  • Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series. (2021, August 18). ACS Publications. [Link]

  • Carboxylic acids vs. Esters. (2022, July 16). PSIBERG. [Link]

  • an introduction to esters. Chemguide. [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. [Link]

  • Human Skin Drug Metabolism: Relationships between Methyl Salicylate Metabolism and Esterase Activities in IVPT Skin Membranes. (2023, August 9). MDPI. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). BioAgilytix. [Link]

  • What Are the Types of Biochemical Assays Used in Drug Discovery?. Patsnap Synapse. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • esters vs. carboxylic acids. (2022, July 17). Reddit. [Link]

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Celtarys. [Link]

  • A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. (2024, December 19). MDPI. [Link]

  • Carboxylic Acids and Esters. (2023, April 15). Chemistry LibreTexts. [Link]

  • Esters. EBSCO. [Link]

  • Carboxylic Acids and Esters. (2020, July 9). Chemistry LibreTexts. [Link]

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Validation

Confirmation of "Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate" biological target

An in-depth technical analysis and comparison guide for the biological targeting of the Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate scaffold. Executive Summary The 5-(pyridin-2-yl)isoxazole-3-carboxylate scaffold (ofte...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparison guide for the biological targeting of the Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate scaffold.

Executive Summary

The 5-(pyridin-2-yl)isoxazole-3-carboxylate scaffold (often synthesized and utilized as an ethyl or methyl ester) has recently emerged as a highly versatile, privileged pharmacophore in modern drug discovery. Unlike highly specific lock-and-key ligands that serve a single therapeutic area, this isoxazole core has demonstrated potent utility across two distinct and highly challenging biological domains: Immuno-Oncology (as an inhibitor of the immunosuppressive enzyme IL4I1)[1] and Antimicrobial Therapeutics (as a novel antitubercular chemotype)[2].

This guide objectively compares the performance of this scaffold against alternative modalities in both fields, detailing the mechanistic causality behind its efficacy and providing self-validating experimental protocols for target confirmation.

Part 1: Immuno-Oncology Target Validation (IL4I1 Inhibition)

Mechanism of Action & Rationale

Interleukin-4 Induced 1 (IL4I1) is a secreted L-amino acid oxidase (LAAO) highly expressed by tumor-associated macrophages and dendritic cells. IL4I1 catalyzes the oxidative deamination of phenylalanine into phenylpyruvate, liberating hydrogen peroxide ( H2​O2​ ) and ammonia ( NH3​ )[1]. This metabolic depletion of phenylalanine, combined with the localized toxicity of H2​O2​ , severely suppresses T-cell proliferation and promotes tumor immune evasion[1].

The 5-(pyridin-2-yl)isoxazole-3-carboxylate core acts as a highly specific competitive inhibitor that docks into the Flavin Adenine Dinucleotide (FAD)-bound active site of IL4I1, blocking substrate entry[1]. Compared to traditional immune checkpoints (like PD-1/PD-L1), targeting IL4I1 addresses the metabolic exhaustion of T-cells, offering a synergistic mechanism of action for treatment-resistant solid tumors.

IL4I1_Pathway Macrophage Tumor-Associated Macrophage IL4I1 IL4I1 Enzyme (L-amino acid oxidase) Macrophage->IL4I1 Secretion Metabolites Phenylpyruvate + H2O2 + NH3 IL4I1->Metabolites Oxidative Deamination Phe Phenylalanine (Substrate) Phe->Metabolites TCell T-Cell Exhaustion & Immune Evasion Metabolites->TCell Suppresses Proliferation Inhibitor Isoxazole-3-carboxylate Scaffold Inhibitor Inhibitor->IL4I1 Blocks FAD Active Site

Caption: IL4I1 Metabolic Immune Evasion Pathway and targeted intervention by the Isoxazole scaffold.

Experimental Protocol: IL4I1 Enzymatic H2​O2​ Release Assay

To objectively measure the inhibitory potency of the isoxazole derivatives, an Amplex Red-coupled continuous fluorometric assay is utilized.

  • Causality of Design: Because IL4I1 produces H2​O2​ as a stoichiometric byproduct of phenylalanine oxidation, coupling this reaction with Horseradish Peroxidase (HRP) allows H2​O2​ to oxidize the non-fluorescent Amplex Red probe into highly fluorescent resorufin. This continuous kinetic readout is critical for calculating the exact IC50​ and distinguishing competitive from non-competitive inhibition modes.

  • Self-Validating Controls: The assay must include a Catalase-quenched negative control well . Catalase rapidly degrades H2​O2​ into water and oxygen. If fluorescence is still observed in the catalase well, it indicates the test compound is auto-oxidizing the Amplex Red probe (a false positive), ensuring data trustworthiness.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human IL4I1 in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Compound Pre-incubation: Dispense the isoxazole-3-carboxylate derivative (in a 10-point dose-response titration) into a 384-well black microplate. Add IL4I1 and pre-incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add the substrate mix containing 1 mM L-Phenylalanine, 50 µM Amplex Red, and 0.1 U/mL HRP.

  • Kinetic Readout: Immediately measure fluorescence (Ex 530 nm / Em 590 nm) every 2 minutes for 1 hour. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine IC50​ .

Table 1: Comparative Profiling of Immuno-Metabolic Targets
Target EnzymePrimary FunctionKey Immunosuppressive MetaboliteModality / Scaffold UtilityTarget Status
IL4I1 L-amino acid oxidationPhenylpyruvate, H2​O2​ Isoxazole-3-carboxylate Emerging / Preclinical
IDO1 Tryptophan catabolismKynurenineEpacadostat (Hydroxyamidine)Clinical Trials
TDO Tryptophan catabolismKynurenineIndole derivativesPreclinical

Part 2: Antimicrobial Target Validation (Antitubercular Chemotype)

Mechanism of Action & Rationale

Historically, 2-aminothiazole derivatives showed potent bactericidal activity against Mycobacterium tuberculosis (Mtb) but suffered from severe metabolic liabilities—specifically, the sulfur atom was easily oxidized by hepatic cytochromes, leading to rapid in vivo clearance[3].

Through rigorous hit-to-lead optimization, researchers discovered that replacing the metabolically unstable thiazole with the 5-(pyridin-2-yl)isoxazole-3-carboxylate core (e.g., Compound 53) created a novel antitubercular chemotype[2]. This bioisosteric replacement maintains the critical hydrogen-bonding pharmacophore required for penetrating the thick mycobacterial cell wall while completely bypassing the oxidative liability of the sulfur atom, resulting in low cytotoxicity and high selectivity[2],[4].

Mtb_Workflow Prep Prepare Isoxazole Derivatives (Dose-Response) Incubate Co-incubation (7 Days, 37°C) Prep->Incubate Culture Mtb H37Rv Culture (Log Phase, OD600=0.05) Culture->Incubate Resazurin Add Resazurin (Redox Indicator) Incubate->Resazurin Cell Viability Maintenance Readout Fluorescence Readout (Ex 530nm / Em 590nm) Resazurin->Readout Viable cells reduce Resazurin to Resorufin Analysis Calculate MIC90 & Z'-Factor Validation Readout->Analysis

Caption: Resazurin Microtiter Assay (REMA) workflow for validating Mtb target inhibition.

Experimental Protocol: Resazurin Microtiter Assay (REMA)

To evaluate the minimum inhibitory concentration ( MIC90​ ) of the isoxazole core against Mtb, the REMA method is utilized over traditional agar proportion methods due to its superior high-throughput scalability.

  • Causality of Design: Resazurin (a blue, non-fluorescent dye) is reduced to resorufin (pink, highly fluorescent) exclusively by the oxidoreductase enzymes of metabolically active, viable Mtb cells. By quantifying fluorescence, we measure direct bacterial respiration rather than mere physical growth, providing a highly sensitive readout of bactericidal (rather than just bacteriostatic) activity.

  • Self-Validating Controls: The assay relies on a strictly calculated Z'-factor . A media-only background control (0% viability) and a DMSO vehicle control (100% viability) are used to calculate the Z'-factor. An assay plate is only deemed trustworthy and validated if Z′≥0.5 . Furthermore, a reference drug (Isoniazid) is included to ensure strain susceptibility has not drifted.

Step-by-Step Workflow:

  • Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until log phase ( OD600​ ~0.4-0.8). Dilute to an OD600​ of 0.05.

  • Plating: Transfer 100 µL of the bacterial suspension into 96-well plates containing serial dilutions of the isoxazole compound.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout: Measure fluorescence (Ex 530 nm / Em 590 nm). MIC90​ is defined as the lowest concentration preventing 90% of the fluorescent signal relative to the vehicle control.

Table 2: Antitubercular Performance Comparison (Mtb H37Rv)
Compound / Class MIC90​ (µM)Cytotoxicity ( CC50​ , µM)Therapeutic Index (TI)Metabolic Stability ( T1/2​ )
Isoxazole Core (Cmpd 53) 1.2 - 3.5> 100> 30High (No sulfur oxidation)
2-Aminothiazole Precursor 0.8 - 2.0> 100> 50Low (Rapid clearance)
Isoniazid (Standard) 0.3> 100> 300High
Delamanid (Standard) 0.01~ 50~ 5000Moderate (Cardiac liabilities)

Note: While standard therapies like Isoniazid and Delamanid show lower raw MIC values, the isoxazole core represents a critical new mechanism of action capable of bypassing established multi-drug resistant (MDR) efflux pumps[4].

Conclusion

The Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate scaffold is a highly privileged chemical entity. By acting as a structural mimic for FAD-binding pockets in human IL4I1 and bypassing the metabolic liabilities of thiazole rings in mycobacterial targeting, it offers researchers a robust starting point for both immuno-oncology and infectious disease drug development.

References

  • Patent WO2022227015A1 - Il4i1 inhibitors and methods of use. Assignee: MSD R&D China Co Ltd, Merck Sharp and Dohme LLC.
  • Girardini, M., et al. (2023). Expanding the knowledge around antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–to–lead optimization and release of a novel antitubercular chemotype via scaffold derivatization. European Journal of Medicinal Chemistry, 245, 114916. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate

This document provides an in-depth, procedural guide for the safe and compliant disposal of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate. Designed for researchers, scientists, and drug development professionals, this gu...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the scientific rationale behind each step, ensuring a culture of safety and environmental responsibility in the laboratory. The procedures outlined herein are grounded in established chemical principles and regulatory standards to ensure the protection of personnel and the environment.

Section 1: Hazard Assessment and Waste Characterization

  • Pyridine Moiety : Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin[1][2]. It is classified as a hazardous waste and requires disposal via incineration by a licensed facility[3].

  • Isoxazole Moiety : The isoxazole ring system is a component in many biologically active molecules[4][5][6][7]. The N-O bond in the isoxazole ring is inherently weak and can be cleaved under certain conditions, such as pyrolysis or changes in pH, leading to degradation[8][9][10].

  • Ethyl Carboxylate Moiety : This ester group is susceptible to hydrolysis, especially under basic conditions (saponification), which cleaves the ester into a carboxylate salt and ethanol[11][12][13]. The compound Ethyl isoxazole-3-carboxylate has a flash point of 87°C and is incompatible with strong oxidizing agents[14].

Based on this analysis, Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate should be treated as a hazardous substance. Under the Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is explicitly listed[15][16].

Table 1: Probable RCRA Waste Characterization

CharacteristicAnalysisProbable EPA Waste CodeRationale
Ignitability The presence of the pyridine ring and an ethyl ester with a known flash point for a similar structure (87°C) suggests potential flammability[1][14].D001 (if flash point < 60°C)While the exact flash point is unknown, the flammable nature of pyridine warrants caution[2].
Corrosivity The compound is not expected to be corrosive (aqueous pH ≤ 2 or ≥ 12.5)[16].N/AStructure does not contain strongly acidic or basic functional groups.
Reactivity The compound is not expected to be unstable, react violently with water, or generate toxic gases under normal conditions[16]. The isoxazole ring can degrade, but not typically in an explosive manner[10].D003 (Unlikely)No structural alerts for explosive reactivity.
Toxicity Pyridine is known to be harmful, and many complex heterocyclic compounds exhibit toxicity[1][2]. It is prudent to assume toxicity.D-series (if specific constituents are present post-TCLP) or F/K/P/U listed waste codes may apply depending on the process generating the waste.The inherent hazards of the pyridine moiety are the primary concern[1].

Section 2: Safety Protocols and Spill Management

Given the compound's hazard profile, strict safety measures are mandatory during handling and disposal.

Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted with the following minimum PPE:

  • Eye Protection : Wear safety glasses with side shields or goggles[14].

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection : A laboratory coat, long pants, and closed-toe shoes are required[20].

  • Respiratory Protection : All work should be performed in a certified chemical fume hood to minimize inhalation risk[21][22]. An eyewash station and safety shower must be readily accessible[20].

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and contamination[20][21].

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access. Eliminate all sources of ignition[2].

  • Assess and Don PPE : From a safe distance, assess the extent of the spill. Don all appropriate PPE before cleanup.

  • Contain and Absorb : For liquid spills, cover and contain with a non-combustible, inert absorbent material such as vermiculite, sand, or diatomaceous earth[1][20][21]. Avoid generating dust.

  • Collect Waste : Carefully sweep or scoop the absorbed material and spilled compound into a designated, compatible, and clearly labeled hazardous waste container[2][20]. Use non-sparking tools if the material is considered flammable[1][2].

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water[20]. All cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) office.

Section 3: Standard Disposal Protocol: Accumulation and Collection

The universally recommended and safest method for disposal is to collect the chemical waste for pickup by your institution's EHS office or a licensed hazardous waste disposal contractor. This ensures compliance with all local, state, and federal regulations[3][17][23].

Step-by-Step Collection Procedure
  • Designate a Container : Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition[23].

  • Label Immediately : As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag[17][19][23]. The label must include:

    • The words "Hazardous Waste"[19].

    • The full chemical name: "Waste Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate". Do not use abbreviations or formulas[23].

    • An accurate list of all constituents by percentage, including solvents.

    • The associated hazards (e.g., "Toxic," "Flammable")[19].

  • Segregate Waste : Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[18][24]. This area must be under the control of laboratory personnel. Crucially, segregate this waste from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent dangerous reactions[24][25].

  • Keep Container Closed : The waste container must remain closed at all times except when actively adding waste. Do not leave a funnel in the container[23].

  • Arrange for Pickup : When the container is 90% full, or before it exceeds storage time limits (typically 12 months for an SAA), complete the necessary paperwork and arrange for pickup through your EHS office[18][23]. Never transport hazardous waste yourself[17].

G cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management A Waste Generation (Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate) B Pour into Designated Hazardous Waste Container A->B Step 1 C Securely Cap & Label Container (Contents, Hazards, Date) B->C Step 2 D Store in Satellite Accumulation Area (SAA) (Segregated from Incompatibles) C->D Step 3 E Request Waste Pickup (Submit Form to EHS) D->E Step 4 (Container is full) F EHS Collection from Laboratory SAA G Transportation to Central Accumulation Area (CAA) F->G H Final Disposal (e.g., Incineration via Licensed Vendor) G->H

Caption: Standard workflow for hazardous chemical waste disposal.

Section 4: On-Site Chemical Treatment (For Advanced Applications)

Disclaimer: On-site treatment of hazardous waste is highly regulated by the EPA under RCRA and may require a specific permit[26]. This procedure should only be considered by qualified personnel after a thorough risk assessment and with explicit approval from the institution's EHS department. The goal is to transform the hazardous compound into less hazardous degradation products prior to final disposal.

The proposed method is alkaline hydrolysis (saponification) , which targets the ester functional group.

Scientific Rationale

Alkaline hydrolysis is an effective method for degrading esters. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the cleavage of the ester bond, forming an alcohol (ethanol) and a carboxylate salt (sodium 5-(pyridin-2-yl)isoxazole-3-carboxylate)[11][12]. This reaction is essentially irreversible, unlike acid-catalyzed hydrolysis, which is an equilibrium process, thus ensuring complete degradation[13]. There is also evidence that the isoxazole ring itself can undergo degradation or rearrangement under certain pH and temperature conditions, potentially further reducing the hazard[8][27][28].

Caption: Chemical reaction for alkaline hydrolysis of the target compound.

Step-by-Step Hydrolysis Protocol
  • Preparation : In a chemical fume hood, prepare a 2M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Reaction Setup : Place the waste material (pure or in a compatible solvent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Hydrolysis : Slowly add an excess (e.g., 2-3 molar equivalents relative to the ester) of the aqueous NaOH or KOH solution to the flask. Heat the mixture to reflux (gently boiling) for several hours to ensure the reaction goes to completion. The reaction is complete when the ester is no longer detectable (e.g., by TLC analysis).

  • Cooling and Neutralization : Allow the mixture to cool to room temperature. Carefully neutralize the resulting basic solution by slowly adding dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) until the pH is between 6.0 and 8.0. Monitor the pH using a calibrated pH meter.

  • Final Disposal : Even after treatment, the resulting aqueous solution containing the carboxylate salt, ethanol, and neutralized base should be collected in a properly labeled hazardous waste container and disposed of through the EHS office. While the primary hazard has been reduced, it is not suitable for drain disposal[17][21].

Conclusion

The proper disposal of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate is a critical aspect of laboratory safety and regulatory compliance. The standard and most recommended procedure is the collection of all waste materials in a clearly labeled, segregated hazardous waste container for professional disposal coordinated by your institution's EHS office. On-site chemical treatment via alkaline hydrolysis offers a viable method for hazard reduction but must only be undertaken with proper institutional approval and by experienced personnel. By adhering to these guidelines, researchers can ensure they are protecting themselves, their colleagues, and the environment.

References

  • Title: Decomposition of isoxazoles and of 1-azirines by aromatic amines. Formation of urea Source: Journal of the Chemical Society D - RSC Publishing URL: [Link]

  • Title: 12 Safety Precautions To Follow When Handling Pyridine Source: Post Apple Scientific URL: [Link]

  • Title: Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution Source: PubMed URL: [Link]

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL: [Link]

  • Title: Hazardous Chemical Waste Management Guidelines Source: Columbia University Research URL: [Link]

  • Title: Laboratory Waste Management Guidelines Source: Princeton University Environmental Health & Safety URL: [Link]

  • Title: Kinetics of chemical degradation of isoxaflutole: influence of the nature of aqueous buffers (alkanoic acid/sodium salt vs phosphate) Source: PubMed URL: [Link]

  • Title: Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution Source: PubMed URL: [Link]

  • Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]

  • Title: Pyridine 99,75+% Extra pure - Safety Data Sheet Source: Laboratorium Discounter URL: [Link]

  • Title: Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts Source: ResearchGate URL: [Link]

  • Title: Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL: [Link]

  • Title: Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Hydrolysis Method for Carboxylic Esters Source: Scribd URL: [Link]

  • Title: Chemistry of Esters Source: Chemistry LibreTexts URL: [Link]

  • Title: Hydrolysis of Esters Source: Chemguide URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Overview Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Regulations Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry Source: J-STAGE URL: [Link]

  • Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: MDPI URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Treatment of Hazardous Waste in Laboratories Source: Regulations.gov (Comment from American Chemical Society) URL: [Link]

  • Title: Waste Characterization Regulations: A Guide to Compliance with the RCRA Source: ALS Global URL: [Link]

  • Title: Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method Source: SAR Publication URL: [Link]

  • Title: An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent Source: Connect Journals URL: [Link]

  • Title: The Pyrolysis of Isoxazole Revisited Source: ACS Publications URL: [Link]

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